2,2-Dimethylbut-3-ynoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylbut-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDPCILUMOPENA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10552247 | |
| Record name | 2,2-Dimethylbut-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56663-76-4 | |
| Record name | 2,2-Dimethyl-3-butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56663-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethylbut-3-ynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10552247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethylbut-3-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide on the Synthesis of 2,2-Dimethylbut-3-ynoic Acid from 3-chloro-2,2-dimethylbut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2,2-Dimethylbut-3-ynoic acid, a valuable building block in organic synthesis, from its precursor, 3-chloro-2,2-dimethylbut-3-enoic acid. This process, a dehydrohalogenation reaction, is a critical transformation for creating the highly functional alkyne moiety.
Reaction Overview
The synthesis proceeds via an elimination reaction of hydrogen chloride from the starting material, 3-chloro-2,2-dimethylbut-3-enoic acid, to form the target alkyne, this compound. This reaction is typically facilitated by a strong base.
Caption: Reaction pathway for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid.
| Parameter | Value | Reference |
| Starting Material | 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) | [1] |
| Reagent | Sodium Amide (NaNH₂) (17.8 g, 0.458 mol) | [1] |
| Solvent | Dimethyl sulfoxide (DMSO) (100 mL total) | [1] |
| Reaction Temperature | 0 °C to 50 °C, then room temperature | [1] |
| Reaction Time | 5 hours at 50 °C, then overnight at room temperature | [1] |
| Product Yield | 12.0 g (94%) | [1] |
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound.
Materials:
-
3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol)
-
Sodium amide (NaNH₂) (17.8 g, 0.458 mol, solid)
-
Dimethyl sulfoxide (DMSO) (100 mL)
-
20% Hydrochloric acid (HCl) solution
-
Ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
500 mL three-neck flask
-
Stirring apparatus
-
Apparatus for dropwise addition
-
Standard glassware for extraction and drying
Procedure:
-
To a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol, solid) and DMSO (50 mL).
-
Stir the mixture at room temperature until the evolution of ammonia gas ceases.
-
Prepare a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL).
-
Cool the reaction flask to 0 °C and slowly add the solution of 3-chloro-2,2-dimethylbut-3-enoic acid dropwise.
-
After the addition is complete, gradually warm the reaction mixture to 50 °C and stir at this temperature for 5 hours.
-
Following the heating period, allow the reaction to continue stirring at room temperature overnight.
-
Upon completion of the reaction, carefully pour the mixture into a pre-cooled 20% HCl solution.
-
Extract the aqueous mixture three times with ether.
-
Combine the ether extracts and dry with anhydrous Na₂SO₄.
-
Concentrate the dried ether solution under reduced pressure.
-
Note: The initial product may be a mixture of the starting material and the desired product. If so, redissolve the residue in ether, dry again with anhydrous Na₂SO₄, and repeat the reaction with the same conditions to drive the reaction to completion.
-
After the second reaction and workup, the final product, this compound, is obtained (12.0 g, 94% yield).[1]
Caption: Experimental workflow for the synthesis of this compound.
Discussion
The dehydrohalogenation of vinylic halides is a standard method for the synthesis of alkynes.[2] In this specific case, the use of a strong base like sodium amide is crucial for the elimination of HCl. The reaction proceeds through an E2 mechanism, where the base abstracts a proton and the chloride leaving group departs simultaneously, forming the triple bond. The choice of DMSO as a solvent is appropriate as it is a polar aprotic solvent that can dissolve the reactants and facilitate the reaction. The high yield of 94% indicates that this is an efficient method for the preparation of this compound.
Conclusion
This guide provides a comprehensive overview of the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid. The detailed experimental protocol and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The high-yield, one-pot nature of this reaction makes it an attractive route for the production of this versatile alkynoic acid.
References
chemical properties and structure of 2,2-Dimethylbut-3-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 2,2-Dimethylbut-3-ynoic acid. This molecule is of interest to researchers in organic synthesis and medicinal chemistry due to its unique combination of a sterically hindered carboxylic acid and a terminal alkyne functionality. This document consolidates available data on its physical and chemical characteristics, provides a detailed experimental protocol for its synthesis, and explores its potential applications. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams in the DOT language.
Chemical Structure and Properties
This compound is a carboxylic acid characterized by a quaternary carbon center at the alpha position, which is substituted with two methyl groups and a terminal ethynyl group.
Identifiers and Molecular Formula
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 2,2-dimethyl-3-butynoic acid | [1] |
| CAS Number | 56663-76-4 | [1][2][3] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Canonical SMILES | CC(C)(C#C)C(=O)O | [1] |
| InChI | InChI=1S/C6H8O2/c1-4-6(2,3)5(7)8/h1H,2-3H3,(H,7,8) | [1] |
Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 112.13 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or white powder | [3][4] |
| Boiling Point | 188.2 ± 23.0 °C (Predicted) | [3] |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.62 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data
Experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic spectral features are expected. Commercial suppliers may provide actual spectra upon request.[5][6]
¹H NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| ~2.1 | Singlet | 1H | Acetylenic proton (-C≡CH) |
| ~1.5 | Singlet | 6H | Gem-dimethyl protons (-C(CH₃)₂) |
¹³C NMR Spectroscopy (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~180 | Carboxylic acid carbon (-COOH) |
| ~85 | Acetylenic carbon (-C ≡CH) |
| ~70 | Acetylenic carbon (-C≡C H) |
| ~40 | Quaternary carbon (-C (CH₃)₂) |
| ~25 | Gem-dimethyl carbons (-C(C H₃)₂) |
Infrared (IR) Spectroscopy (Predicted)
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 (sharp, strong) | ≡C-H stretch |
| ~3300-2500 (broad) | O-H stretch (Carboxylic acid) |
| ~2100 (sharp, medium) | C≡C stretch |
| ~1700 (strong) | C=O stretch (Carboxylic acid) |
Mass Spectrometry (Predicted)
| m/z | Interpretation |
| 112.05 | [M]⁺ (Molecular ion) |
| 97.03 | [M - CH₃]⁺ |
| 67.05 | [M - COOH]⁺ |
Synthesis and Reactivity
Synthesis of this compound
A common laboratory synthesis involves the dehydrohalogenation of 3-chloro-2,2-dimethylbut-3-enoic acid using a strong base like sodium amide in dimethyl sulfoxide (DMSO).[2][3]
To a 500 mL three-necked flask, sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL) are added. The mixture is stirred at room temperature until the evolution of ammonia gas ceases. A solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) is then added dropwise at 0°C. The reaction mixture is gradually warmed to 50°C and stirred for 5 hours, followed by continued stirring at room temperature overnight. Upon completion, the mixture is slowly poured into a pre-cooled 20% HCl solution and extracted three times with ether. The combined ether extracts are dried with anhydrous Na₂SO₄ and concentrated under reduced pressure to yield the crude product. Further purification can be achieved by repeating the workup procedure to afford the final product.[2]
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity
The carboxylic acid moiety of this compound can undergo typical reactions such as esterification and conversion to an acyl chloride. The terminal alkyne provides a handle for various coupling reactions.
A key reaction is the conversion to 2,2-dimethylbut-3-ynoyl chloride using a chlorinating agent like oxalyl chloride or thionyl chloride. This acyl chloride is a versatile intermediate for forming amide bonds, which is a critical transformation in drug discovery.
Caption: Conversion to acyl chloride and subsequent amide formation.
Biological Activity and Applications
While specific biological studies on this compound are limited in publicly available literature, the broader class of alkynoic acids has garnered interest for its potential biological activities.
Antimycobacterial Potential
Several studies have investigated 2-alkynoic acids as potential antimycobacterial agents. Their activity is often dependent on the chain length and the position of the alkyne. While no specific data for this compound has been reported, its structural features may warrant investigation in this area.
Use in Drug Discovery and Organic Synthesis
The primary application of this compound and its derivatives, such as the corresponding acyl chloride, is as a building block in organic synthesis. The terminal alkyne allows for its incorporation into more complex molecules through reactions like Sonogashira coupling and click chemistry. The gem-dimethyl group provides steric bulk, which can be useful in modulating the pharmacological properties of a lead compound.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.
Conclusion
This compound is a valuable bifunctional molecule for chemical synthesis. While there is a need for more comprehensive experimental data on its physical and biological properties, its established synthesis and reactivity make it an accessible tool for researchers in drug discovery and materials science. This guide has summarized the current state of knowledge and provided a framework for its safe handling and application in a laboratory setting.
References
- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]
- 3. 56663-76-4 | CAS DataBase [chemicalbook.com]
- 4. 2,2-DIMETHYL-BUT-3-YNOIC ACID - Changzhou Xuanming Pharmaceutical Technology Co., Ltd [xuanmingchem.com]
- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID(56663-76-4) 1H NMR [m.chemicalbook.com]
- 6. This compound | 56663-76-4 [sigmaaldrich.com]
An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid (CAS: 56663-76-4)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the chemical and physical properties of 2,2-Dimethylbut-3-ynoic acid. Information regarding its biological activity is currently limited in publicly accessible literature.
Introduction
This compound, with the CAS number 56663-76-4, is a carboxylic acid featuring a terminal alkyne and a gem-dimethyl substitution at the alpha-carbon. This unique structural arrangement provides a foundation for its utility as a building block in organic synthesis. Its potential applications span various fields, including medicinal chemistry and materials science, although its biological profile remains largely unexplored. This guide aims to consolidate the available technical data on its chemical properties, synthesis, and handling for research and development purposes.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. These values are a combination of experimentally determined and predicted data from various chemical suppliers and databases.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 56663-76-4 | [1] |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Physical Form | Liquid at 20°C | |
| Boiling Point | 188.2 ± 23.0 °C (Predicted) | |
| Density | 1.057 ± 0.06 g/cm³ (Predicted) | |
| Storage Temperature | 2-8°C, Sealed in a dry environment | |
| Purity (Typical) | ≥92% |
Synthesis
A common synthetic route to this compound involves the reaction of 3-chloro-2,2-dimethylbut-3-enoic acid with a strong base, such as sodium amide, in a suitable solvent like dimethyl sulfoxide (DMSO).
Experimental Protocol: Synthesis of this compound
Materials:
-
3-chloro-2,2-dimethylbut-3-enoic acid
-
Sodium amide (NaNH₂)
-
Dimethyl sulfoxide (DMSO)
-
20% Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
500 mL three-neck flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
To a 500 mL three-neck flask, add sodium amide (17.8 g, 0.458 mol) and DMSO (50 mL).
-
Stir the mixture at room temperature until the evolution of ammonia gas ceases.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add a solution of 3-chloro-2,2-dimethylbut-3-enoic acid (17.0 g, 114 mmol) in DMSO (50 mL) dropwise.
-
After the addition is complete, allow the reaction mixture to gradually warm to 50°C and stir at this temperature for 5 hours.
-
Continue stirring at room temperature overnight.
-
Upon completion of the reaction, slowly pour the mixture into a pre-cooled 20% HCl solution.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the ether extracts and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure. The resulting residue is a mixture of the starting material and this compound.
-
Redissolve the residue in diethyl ether, dry with anhydrous sodium sulfate, and repeat the reaction and workup steps to achieve a higher yield of the final product.
Reactivity and Applications
This compound is a precursor for the synthesis of 2,2-dimethylbut-3-ynoyl chloride, a more reactive derivative used in amide and ester bond formation.
Experimental Protocol: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous dichloromethane (DCM)
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)
-
Inert atmosphere (Nitrogen or Argon)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure (using Oxalyl Chloride):
-
To a solution of this compound (1.0 eq.) in anhydrous DCM under an inert atmosphere at 0°C, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until gas evolution ceases.
-
Monitor the reaction progress by TLC or by quenching a small aliquot with methanol and analyzing for methyl ester formation by GC-MS.
-
Upon completion, carefully remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 2,2-dimethylbut-3-ynoyl chloride, which is often used without further purification.[2]
Biological Activity
Currently, there is a notable lack of published research on the specific biological activity of this compound. While the structurally similar compound, 2,2-dimethylbut-3-en oic acid, is known as a constituent in the synthesis of metabolites of Simvastatin, similar roles for the yn oic acid have not been documented.[3] The presence of the terminal alkyne and the carboxylic acid functional groups suggests potential for this molecule to act as a warhead for covalent inhibitors or as a scaffold in drug design, but these possibilities require experimental validation.
Future Directions
The limited biological data on this compound presents an opportunity for further research. Key areas for investigation could include:
-
Enzyme Inhibition Assays: Screening against various enzyme classes to identify potential inhibitory activity.
-
Cell-Based Assays: Evaluating its effects on cell proliferation, viability, and other cellular processes in various cell lines.
-
Mechanism of Action Studies: If biological activity is identified, further studies to elucidate the underlying molecular mechanisms.
-
Derivative Synthesis and SAR Studies: Synthesizing derivatives to explore structure-activity relationships and optimize for any identified biological activity.
Safety and Handling
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete safety and handling information.
References
Spectroscopic Data and Experimental Protocols for 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethylbut-3-ynoic acid, a valuable building block in organic synthesis. The information presented herein is intended to assist researchers and professionals in the fields of chemical research and drug development in the accurate identification and characterization of this compound. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
No publicly available experimental ¹H NMR data could be located for this compound.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
No publicly available experimental ¹³C NMR data could be located for this compound.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available | - |
| Data not available | - |
| Data not available | - |
| Data not available | - |
No publicly available experimental IR spectrum with a detailed peak list could be located for this compound.
Table 4: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Putative Fragment |
| Data not available | - | - |
| Data not available | - | - |
| Data not available | - | - |
While PubChem lists a GC-MS entry for this compound, the detailed mass spectrum with m/z values and relative intensities is not provided.
Experimental Protocols
The following sections outline generalized, yet detailed, methodologies for the acquisition of NMR, IR, and MS spectra for a solid organic compound like this compound. These protocols are based on standard laboratory practices.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm)
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the NMR tube and gently vortex the sample until the solid is completely dissolved.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.
-
Place the sample in the NMR magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Integrate the signals and determine the chemical shifts and coupling constants.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and a larger number of scans (due to the lower natural abundance of ¹³C).
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
-
Solvent for cleaning (e.g., isopropanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal using a clean spatula.
-
Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. A typical range is 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H stretch of the carboxylic acid, C=O stretch, C≡C stretch, C-H stretches).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol, acetonitrile)
-
Vial
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.
-
-
Instrument Setup and Calibration:
-
Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.
-
Set the parameters for the chosen ionization method (e.g., for ESI: capillary voltage, cone voltage, desolvation gas flow, and temperature; for EI: electron energy).
-
-
Data Acquisition:
-
Introduce the sample solution into the mass spectrometer. This can be done via direct infusion using a syringe pump or through a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M-H]⁻ depending on the ionization mode).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide structural information.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. While experimental data is currently limited in public databases, the provided protocols offer a robust framework for its acquisition and analysis, supporting ongoing research and development efforts.
An In-depth Technical Guide to the Solubility of 2,2-Dimethylbut-3-ynoic Acid in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethylbut-3-ynoic acid in common organic solvents. Due to a lack of extensive published quantitative data for this specific compound, this guide synthesizes available qualitative information, inferred solubility based on structural analogs, and fundamental principles of solubility. It also includes a detailed experimental protocol for determining solubility, as requested by professionals in research and development.
Physicochemical Properties of this compound
Before delving into its solubility, it is essential to understand the key physicochemical properties of this compound, as these directly influence its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Appearance | White powder or crystalline solid | |
| CAS Number | 56663-76-4 | [1] |
Solubility of this compound
2.1. Inferred and Qualitative Solubility
This compound is a short-chain carboxylic acid with a compact, sterically hindered structure due to the gem-dimethyl group adjacent to the carboxyl function. The molecule possesses both a polar carboxylic acid head and a nonpolar hydrocarbon tail, making it likely to be soluble in a range of organic solvents.
The following table summarizes the expected and observed qualitative solubility of this compound in various common organic solvents.
| Solvent | Solvent Type | Expected/Observed Solubility | Rationale/Source |
| Dichloromethane (CH₂Cl₂) | Halogenated | Soluble | Used as a reaction solvent for the synthesis of 2,2-dimethylbut-3-ynoyl chloride from the parent acid, indicating good solubility.[2][3][4] |
| Diethyl Ether (CH₃CH₂OCH₂CH₃) | Ether | Soluble | Employed as an extraction solvent during the synthesis of this compound, confirming its solubility.[5] |
| Ethanol (CH₃CH₂OH) | Polar Protic | Highly Soluble (inferred) | Pivalic acid, a structural analog, is very soluble in ethanol. The polar carboxylic acid group can form hydrogen bonds with ethanol.[6][7][8] |
| Methanol (CH₃OH) | Polar Protic | Highly Soluble (inferred) | Similar to ethanol, pivalic acid shows high solubility in methanol.[7] |
| Acetone ((CH₃)₂CO) | Polar Aprotic | Soluble (inferred) | Carboxylic acids are generally soluble in polar aprotic solvents like acetone. |
| Ethyl Acetate (CH₃COOCH₂CH₃) | Polar Aprotic | Soluble (inferred) | Expected to be a good solvent due to its moderate polarity. |
| Tetrahydrofuran (THF) | Ether | Soluble (inferred) | Expected to be a good solvent, similar to diethyl ether. |
| Hexane/Heptane | Nonpolar | Sparingly Soluble to Insoluble (inferred) | The polarity of the carboxylic acid group will likely limit solubility in nonpolar alkane solvents.[9] |
| Toluene | Aromatic | Soluble (inferred) | Carboxylic acids are generally soluble in aromatic solvents like toluene.[9] |
2.2. Comparison with a Structural Analog: Pivalic Acid
Pivalic acid (2,2-dimethylpropanoic acid) is structurally very similar to this compound, with the primary difference being the absence of the terminal alkyne. Pivalic acid is reported to be highly soluble in organic solvents such as ethanol and diethyl ether.[6][8][10] This provides strong evidence to suggest that this compound will exhibit similar solubility behavior in these and other organic solvents.
Factors Influencing Solubility
The solubility of this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful guideline.[11]
References
- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]
- 6. grokipedia.com [grokipedia.com]
- 7. scent.vn [scent.vn]
- 8. pivalic acid [chemister.ru]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Pivalic acid | C5H10O2 | CID 6417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chem.ws [chem.ws]
Navigating the Thermal Landscape of 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide to Stability and Decomposition Analysis
For Immediate Release
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and potential decomposition pathways of 2,2-Dimethylbut-3-ynoic acid. In the absence of specific published experimental data for this compound, this document outlines the foundational principles and standard methodologies for its thermal analysis. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary framework to assess the thermal stability of this compound and similar compounds.
Introduction: Understanding the Thermal Profile
Potential Thermal Decomposition Pathways
Based on the functional groups present in this compound, several thermal decomposition pathways can be hypothesized. The most probable of these is decarboxylation , the loss of carbon dioxide (CO₂), which is a common thermal degradation route for many carboxylic acids.[2][3] The presence of unsaturation in the molecule can influence the mechanism of decarboxylation.[4][5] Other potential pathways could involve reactions of the alkyne group, such as polymerization or cyclization, especially at higher temperatures.
The primary decomposition products would likely include CO₂ and a hydrocarbon fragment. The identification of these and other minor products would require techniques such as Evolved Gas Analysis (EGA).
Standard Methodologies for Thermal Analysis
A thorough investigation of the thermal stability of this compound would involve a suite of thermoanalytical techniques.[6][7][8] These methods provide quantitative data on mass changes and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to lose mass and to quantify this mass loss.[9][10][11]
Experimental Protocol:
-
Instrument: A thermogravimetric analyzer.
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in an inert sample pan (e.g., aluminum or platinum).
-
Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a defined temperature range (e.g., from ambient to 500 °C).
-
Data Collection: The instrument continuously records the sample's mass as a function of temperature. The resulting plot is a TGA curve. The first derivative of this curve (DTG) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
Objective: To detect thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these processes.[12][13][14]
Experimental Protocol:
-
Instrument: A differential scanning calorimeter.
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: A controlled atmosphere, typically inert (e.g., nitrogen), is maintained at a constant flow rate.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating at a constant rate (e.g., 10 °C/min) over a specified range.
-
Data Collection: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The output is a DSC thermogram showing heat flow versus temperature. Endothermic events (like melting and decomposition) and exothermic events (like crystallization or some decomposition processes) are observed as peaks.
Evolved Gas Analysis (EGA)
Objective: To identify the chemical nature of the gaseous products evolved during decomposition.[15][16][17]
Experimental Protocol:
-
Instrumentation: This is a hyphenated technique where the outlet of a TGA instrument is connected to a gas analyzer, most commonly a Mass Spectrometer (TGA-MS) or a Fourier Transform Infrared Spectrometer (TGA-FTIR).[18][19]
-
Procedure: The TGA experiment is conducted as described above. The evolved gases from the TGA furnace are transferred via a heated transfer line to the MS or FTIR for analysis.
-
Data Collection: The gas analysis data is correlated with the mass loss events observed in the TGA curve, allowing for the identification of the decomposition products at specific temperatures.
Illustrative Data Presentation
While specific experimental data for this compound is not available, the following tables illustrate how the data from the aforementioned analyses would be presented.
Table 1: Hypothetical TGA Data for this compound
| Parameter | Value | Unit |
| Onset of Decomposition (Tonset) | 150 | °C |
| Temperature of Max. Mass Loss Rate (Tpeak) | 175 | °C |
| Mass Loss in Decomposition Step | 39 | % |
| Residual Mass at 500 °C | 5 | % |
*Note: The hypothetical mass loss of 39% would correspond to the loss of a CO₂ molecule from this compound (molar mass of CO₂ is 44.01 g/mol ; molar mass of the parent acid is 112.13 g/mol ; (44.01/112.13)100 ≈ 39.2%).
Table 2: Hypothetical DSC Data for this compound
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | 80 | 85 | 120 (Endothermic) |
| Decomposition | 155 | 180 | -250 (Exothermic) |
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for a comprehensive thermal stability analysis of a compound like this compound.
Conclusion
While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a robust framework for its assessment exists. Through the systematic application of standard thermoanalytical techniques such as TGA, DSC, and EGA, a comprehensive thermal profile can be established. This guide provides the foundational knowledge and methodological direction for researchers to undertake such an analysis, ensuring a deeper understanding of the compound's behavior at elevated temperatures and informing its safe handling, storage, and application in further research and development.
References
- 1. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mt.com [mt.com]
- 7. fiveable.me [fiveable.me]
- 8. Thermal methods of Analysis | PDF [slideshare.net]
- 9. libjournals.unca.edu [libjournals.unca.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. etamu.edu [etamu.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 14. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evolved gas analysis - Wikipedia [en.wikipedia.org]
- 16. measurlabs.com [measurlabs.com]
- 17. TG/EGA | Thermogravimetry/Evolved Gas Analysis | EAG Laboratories [eag.com]
- 18. rigaku.com [rigaku.com]
- 19. mt.com [mt.com]
Mechanism of Action of 2,2-Dimethylbut-3-ynoic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hypothesized mechanism of action for 2,2-Dimethylbut-3-ynoic acid and its derivatives. While direct experimental data on this specific substituted alkynoic acid is limited in publicly available literature, extensive research on the broader class of 2-alkynoic acids provides a strong foundation for understanding their biological activity. This document outlines the primary molecular target, the signaling pathway involved, quantitative data from related compounds, and detailed experimental protocols relevant to the study of these potential therapeutic agents. The primary mechanism of action for 2-alkynoic acids is the inhibition of mycolic acid biosynthesis, a critical component of the mycobacterial cell wall, through the targeting of the enoyl-acyl carrier protein reductase, InhA.
Introduction
Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, necessitating the discovery of novel therapeutic agents. The unique and complex cell wall of mycobacteria, rich in mycolic acids, presents a prime target for drug development. 2-Alkynoic acids, a class of fatty acid analogs, have emerged as promising antimycobacterial agents. This guide focuses on the specific scaffold of this compound, postulating its mechanism of action based on the established activity of related 2-alkynoic acid derivatives. The core hypothesis is that these compounds act as inhibitors of the fatty acid synthase-II (FAS-II) pathway, which is essential for mycolic acid biosynthesis.
Core Mechanism of Action: Inhibition of InhA
The primary molecular target for 2-alkynoic acids is the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA .[1] InhA is a critical enzyme in the mycobacterial FAS-II pathway, responsible for the elongation of fatty acid chains that are precursors to mycolic acids.
The proposed mechanism involves 2-alkynoic acid derivatives acting as substrate analogs, competitively inhibiting the active site of InhA. This inhibition disrupts the mycolic acid biosynthesis pathway, leading to a compromised cell wall and ultimately, bacterial cell death. Some studies also suggest a dual-inhibition mechanism where these compounds affect both fatty acid biosynthesis and degradation.
Signaling Pathway: Mycolic Acid Biosynthesis (FAS-II)
The FAS-II pathway in mycobacteria is responsible for the synthesis of the long-chain mycolic acids that are characteristic of their cell wall. This pathway is distinct from the mammalian fatty acid synthase (FAS-I) system, making it an attractive selective target for antimicrobial drugs. The inhibition of InhA by a 2-alkynoic acid derivative blocks a key elongation step in this pathway.
Quantitative Data
| Compound | Chain Length | Target Organism | MIC (µM) | Reference |
| 2-Hexadecynoic acid | C16 | M. smegmatis | 10 | [1] |
| 2-Octadecynoic acid | C18 | M. smegmatis | 4 | [1] |
| 4-(Ethylthio)but-2-ynoic acid | C4 (modified) | M. bovis BCG | ~Isoniazid | [1] |
| 4-(Hexylthio)but-2-ynoic acid | C6 (modified) | M. bovis BCG | ~Isoniazid | [1] |
Experimental Protocols
The following are generalized experimental protocols that can be adapted to study the mechanism of action of this compound derivatives.
In Vitro InhA Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the InhA enzyme.
Workflow:
Methodology:
-
Expression and Purification of InhA: Recombinant InhA is expressed in E. coli and purified using affinity chromatography.
-
Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.5) containing the purified InhA enzyme, NADH, and the test compound (dissolved in a suitable solvent like DMSO).
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, such as crotonyl-CoA.
-
Data Acquisition: The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm over time using a UV-Vis spectrophotometer.
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Antimycobacterial Susceptibility Testing
This assay determines the minimum inhibitory concentration (MIC) of the compound against whole mycobacterial cells.
Methodology:
-
Bacterial Culture: Mycobacterium species (e.g., M. smegmatis or M. tuberculosis H37Rv) are grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase.
-
Compound Preparation: The this compound derivative is serially diluted in the culture medium in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the mycobacteria.
-
Incubation: The plates are incubated at 37°C for a duration appropriate for the species (e.g., 2-3 days for M. smegmatis, 7-14 days for M. tuberculosis).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the mycobacteria. Visual inspection or the use of a viability indicator dye (e.g., resazurin) can be used for determination.
Conclusion and Future Directions
Derivatives of this compound represent a promising, yet underexplored, class of potential antimycobacterial agents. Based on the well-established mechanism of related 2-alkynoic acids, it is highly probable that their mode of action involves the inhibition of InhA and the disruption of mycolic acid biosynthesis. Further research, including synthesis of a focused library of these derivatives, in vitro enzymatic assays, and whole-cell antimycobacterial screening, is crucial to validate this hypothesis and to determine the structure-activity relationship for this specific chemical scaffold. Such studies will be instrumental in advancing these compounds as potential leads in the development of new anti-tuberculosis therapies.
References
The Enigmatic Role of 2,2-Dimethylbut-3-ynoic Acid in Drug Discovery: A Technical Overview
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylbut-3-ynoic acid, a structurally unique carboxylic acid, presents a compelling case study in modern medicinal chemistry. While direct evidence of its intrinsic biological activity remains limited in publicly available literature, its significance as a versatile building block in the synthesis of complex, biologically active molecules is well-documented in patent literature. This technical guide provides a comprehensive overview of this compound, focusing on its physicochemical properties, its synthetic utility in generating pharmacologically relevant scaffolds, and the potential therapeutic targets of its derivatives.
Introduction
This compound (CAS 56663-76-4) is a small organic compound featuring a terminal alkyne and a carboxylic acid moiety, with a gem-dimethyl substitution at the alpha-carbon.[1] This unique combination of functional groups imparts specific steric and electronic properties that make it a valuable precursor in organic synthesis, particularly in the construction of novel therapeutic agents. Although comprehensive studies on its standalone biological effects are not widely reported, its frequent appearance in the patent literature as a starting material underscores its importance for drug development professionals. This guide will delve into its synthetic applications and the biological activities of the molecules derived from it.
Physicochemical Properties and Safety Information
A foundational understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis.
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol |
| CAS Number | 56663-76-4 |
| Appearance | Predicted as a colorless liquid |
| Boiling Point | ~132 °C (predicted) |
| Density | ~1.09 g/cm³ (predicted) |
Source: PubChem CID 13905647[1]
Safety and Hazards:
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times, and all manipulations should be conducted in a well-ventilated fume hood.[2]
Synthetic Applications in Drug Discovery
The primary value of this compound lies in its role as a versatile synthetic intermediate. Its carboxylic acid group can be readily activated, typically by conversion to the more reactive acyl chloride, to facilitate coupling with a wide range of nucleophiles. The terminal alkyne serves as a handle for further transformations, such as cycloadditions (e.g., "click chemistry") and cross-coupling reactions (e.g., Sonogashira coupling).[3][4]
Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
A common and critical first step in utilizing this compound is its conversion to the corresponding acyl chloride. This transformation significantly enhances its reactivity towards nucleophiles.
Experimental Protocol:
-
Reagents and Materials: this compound, oxalyl chloride or thionyl chloride, anhydrous dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF), inert atmosphere (nitrogen or argon), ice bath.[2]
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM under an inert atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).[4]
-
Cool the mixture to 0 °C using an ice bath.[4]
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride dropwise to the stirred solution.[2][4]
-
Allow the reaction mixture to warm to room temperature and stir for approximately 2 hours, or until gas evolution ceases.[2]
-
The solvent and excess reagent are carefully removed under reduced pressure. The crude 2,2-Dimethylbut-3-ynoyl chloride is often used in the next step without further purification.[2]
-
Formation of Amide and Ester Derivatives
The resulting 2,2-Dimethylbut-3-ynoyl chloride is a key intermediate for creating a diverse array of amide and ester derivatives, which are common motifs in biologically active compounds.
Experimental Protocol for Amide Synthesis:
-
Reagents and Materials: Amine, 2,2-Dimethylbut-3-ynoyl chloride, anhydrous DCM, base (e.g., triethylamine or DIPEA).[5]
-
Procedure:
-
Dissolve the desired amine (1.0 eq) and a base (e.g., triethylamine, 1.5 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-Dimethylbut-3-ynoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.[4]
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.[4]
-
Continue stirring for 2-4 hours, monitoring the reaction by Thin-Layer Chromatography (TLC).[4]
-
Upon completion, perform an aqueous workup, for example, by washing with 1 M HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.[4]
-
Purify the crude product by column chromatography on silica gel.[4]
-
Potential Biological Targets of Derivatives
While this compound itself has no clearly defined biological target, its derivatives, synthesized using the protocols described above, have been investigated for a range of therapeutic applications. Patent literature reveals its incorporation into molecules targeting several important enzyme classes and pathways.
Table of Potential Therapeutic Targets for Derivatives:
| Target Class/Pathway | Specific Examples/Context | Patent Reference |
| Kinases | Diacylglycerol Kinase (DGK) modulators for cancer immunotherapy.[5] | WO2022271684A1 |
| Epigenetic Modifiers | Modulators of EP300 or CBP for therapeutic indications.[6] | WO2020210366A1 |
| Cell Death Pathways | Necrosis inhibitors.[7] | WO2016101887A1 |
| Hydrolases | Monoacylglycerol Lipase (MAGL) and other serine hydrolase inhibitors.[8] | EP 3675848 B1 |
| Other | Microbicidal quinoline (thio) carboxamide derivatives.[9] | CN111148736A |
It is important to note that these patents describe the synthesis and, in some cases, the biological evaluation of the final compounds, not of this compound itself. The acid serves as a foundational scaffold, providing a rigid, sterically defined alkynyl moiety that can be strategically positioned within a larger molecule to interact with a biological target.
Discussion and Future Outlook
The available evidence strongly suggests that the primary utility of this compound in a biomedical research context is as a specialized chemical building block. The gem-dimethyl group provides steric hindrance that can influence reaction selectivity and prevent unwanted side reactions like enolization.[3] The terminal alkyne is a particularly valuable functional group in modern drug discovery, enabling the application of powerful synthetic methodologies to create complex and diverse molecular libraries.
The concept of covalent inhibition has seen a resurgence, with drugs that form a covalent bond with their target protein offering advantages in terms of potency and duration of action.[10][11] The alkyne group present in this compound, while not a classical electrophilic "warhead," can be a precursor to functionalities used in such inhibitors or can participate in interactions within a protein's active site.
Future research could explore the potential for this compound and its simple derivatives to act as fragments in fragment-based drug discovery (FBDD) campaigns. Its small size and unique structural features make it an interesting candidate for screening against a wide range of biological targets to identify initial, low-affinity binders that can be elaborated into more potent leads.
Conclusion
This compound stands as a testament to the importance of versatile chemical synthons in the drug discovery pipeline. While it may not possess significant intrinsic biological activity, its role as a precursor to a multitude of potentially therapeutic compounds is undeniable. For researchers and drug development professionals, a thorough understanding of its reactivity and synthetic potential is key to unlocking novel chemical matter for a variety of disease targets. The protocols and target information summarized in this guide provide a solid foundation for the strategic incorporation of this valuable building block into future medicinal chemistry programs.
References
- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. WO2022271684A1 - Diacylglyercol kinase modulating compounds - Google Patents [patents.google.com]
- 6. WO2020210366A1 - Azines condensées pour la modulation ep300 ou cbp et indications pour celles-ci - Google Patents [patents.google.com]
- 7. WO2016101887A1 - Necrosis inhibitors - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. CN111148736A - Microbicidal quinoline(thio)carboxamide derivatives - Google Patents [patents.google.com]
- 10. Multicomponent reaction–derived covalent inhibitor space - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent Advances in Covalent Drug Discovery [mdpi.com]
An In-depth Technical Guide to 2,2-Dimethylbut-3-ynoic Acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Dimethylbut-3-ynoic acid, a compact and functionally rich organic molecule, serves as a valuable building block in modern synthetic chemistry. Its unique structure, featuring a terminal alkyne, a sterically hindered gem-dimethyl group, and a carboxylic acid moiety, offers a versatile platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications in organic synthesis, with a focus on detailed experimental protocols and data for laboratory use.
Introduction and Historical Context
While the specific historical details of the initial discovery and synthesis of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of sterically hindered and functionalized acetylenic compounds in organic synthesis. The development of synthetic methodologies for α,α-disubstituted carboxylic acids and terminal alkynes throughout the 20th century laid the groundwork for the preparation and utilization of such specialized reagents. Its primary significance lies not in a storied history of discovery, but in its utility as a precursor to a variety of synthetic intermediates, most notably 2,2-dimethylbut-3-ynoyl chloride, a more reactive species for acylation reactions.
Physicochemical and Spectroscopic Data
Quantitative data for this compound is summarized below. It is important to note that while some experimental data is available, many physical properties are derived from computational models.
| Property | Value | Source |
| Molecular Formula | C₆H₈O₂ | PubChem[1] |
| Molecular Weight | 112.13 g/mol | PubChem[1] |
| CAS Number | 56663-76-4 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| Boiling Point | 188.2 °C at 760 mmHg (Predicted) | Guidechem[2] |
| Purity | Typically ≥98% | Guidechem[2] |
| Computed XLogP3 | 0.9 | PubChem[1] |
| Topological Polar Surface Area | 37.3 Ų | PubChem[1][3] |
Spectroscopic data is critical for the unambiguous identification and characterization of this compound. The following represents typical spectral characteristics:
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a singlet for the two equivalent methyl groups, a singlet for the acetylenic proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum will display distinct signals for the quaternary α-carbon, the methyl carbons, the two sp-hybridized carbons of the alkyne, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong C=O stretching band for the carboxylic acid, a sharp C≡C stretching band for the terminal alkyne, and a characteristic ≡C-H stretching band.
Note: Specific spectral data (chemical shifts, peak intensities, etc.) can be accessed through chemical databases such as ChemicalBook.[4]
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound and its conversion to the corresponding acyl chloride, a key synthetic intermediate.
Synthesis of this compound via Dehydrohalogenation
This protocol describes the synthesis of this compound from 3-chloro-2,2-dimethylbut-3-enoic acid.
Reaction Scheme:
References
Theoretical and Computational Insights into 2,2-Dimethylbut-3-ynoic Acid: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoic acid is a compact organic molecule characterized by a carboxylic acid functional group and a terminal alkyne, with a gem-dimethyl substitution at the alpha-carbon. This unique structural arrangement imparts steric hindrance and a specific electronic profile, making it an intriguing subject for theoretical and computational investigation, as well as a versatile building block in organic synthesis. Its potential role as a fatty acid synthase (FAS) inhibitor positions it as a molecule of interest in drug discovery, particularly in oncology and metabolic diseases. This technical guide provides an in-depth overview of the theoretical and computational studies of this compound, alongside relevant experimental data and protocols, to serve as a comprehensive resource for researchers in the field.
Molecular Structure and Properties
Computational Methodology for Geometry Optimization
The optimized molecular geometry of this compound can be determined using quantum mechanical calculations, most commonly through Density Functional Theory (DFT). A typical computational protocol would involve:
-
Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software.
-
Conformational Analysis: A systematic search for the lowest energy conformer is performed, primarily considering the rotation around the C-C single bonds.
-
Geometry Optimization: The geometry of the lowest energy conformer is then fully optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G(d,p) or larger). This process finds the equilibrium structure corresponding to a minimum on the potential energy surface.
-
Frequency Calculation: A vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain theoretical vibrational spectra.
A generalized workflow for such a computational study is depicted below:
Caption: A typical workflow for the computational geometry optimization and frequency calculation of a small organic molecule.
Predicted Structural Parameters
The following tables summarize the predicted bond lengths and bond angles for this compound based on typical values for similar functional groups derived from computational studies. These are illustrative and would be refined by specific calculations for the molecule.
Table 1: Predicted Bond Lengths of this compound
| Bond | Predicted Bond Length (Å) |
| C≡C | ~1.21 |
| C-C (alkyne-quat) | ~1.47 |
| C-C (quat-carboxyl) | ~1.54 |
| C-C (quat-methyl) | ~1.54 |
| C=O | ~1.21 |
| C-O (hydroxyl) | ~1.35 |
| O-H | ~0.97 |
| C-H (alkyne) | ~1.06 |
| C-H (methyl) | ~1.09 |
Table 2: Predicted Bond Angles of this compound
| Angle | Predicted Bond Angle (°) |
| C≡C-H | ~180 |
| C≡C-C (quat) | ~180 |
| C-C-C (methyl-quat-alkyne) | ~109.5 |
| C-C-C (methyl-quat-carboxyl) | ~109.5 |
| O=C-O | ~124 |
| O=C-C | ~125 |
| C-O-H | ~109 |
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of this compound. Computational methods can predict spectroscopic data, which, when compared with experimental spectra, provide a powerful tool for structural verification.
Vibrational Spectroscopy (IR)
The infrared (IR) spectrum is characterized by vibrational modes of the molecule. Theoretical vibrational frequencies can be calculated from the optimized geometry.
Table 3: Predicted and Experimental Vibrational Frequencies of this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹, Scaled) | Typical Experimental Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | ~3300-2500 (broad) | 3300-2500 (broad) |
| ≡C-H stretch | ~3300 | 3310-3300 |
| C-H stretch (methyl) | ~2970, 2870 | 2990-2850 |
| C≡C stretch | ~2120 | 2140-2100 |
| C=O stretch (carboxylic acid) | ~1710 | 1725-1700 |
| C-O stretch (carboxylic acid) | ~1300 | 1320-1210 |
| O-H bend (carboxylic acid) | ~1420 | 1440-1395 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Chemical shifts can be predicted computationally to aid in spectral assignment.
-
Geometry Optimization: Obtain the optimized geometry as described in section 1.1.
-
NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) calculation at a suitable level of theory (e.g., B3LYP/6-311+G(2d,p)) on the optimized geometry.
-
Chemical Shift Referencing: The calculated absolute shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.
Table 4: Predicted and Experimental ¹H NMR Chemical Shifts of this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |
| -COOH | ~10-13 | 10-13 |
| ≡C-H | ~2.5-3.0 | 2.5-3.1 |
| -C(CH₃)₂- | ~1.5 | 1.4-1.6 |
Table 5: Predicted and Experimental ¹³C NMR Chemical Shifts of this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Typical Experimental Range (δ, ppm) |
| -COOH | ~175-185 | 170-185 |
| -C(CH₃)₂- | ~40-50 | 40-50 |
| -C≡C-H | ~80-90 | 80-90 |
| -C≡C-H | ~70-80 | 70-80 |
| -C(CH₃)₂- | ~25-30 | 25-30 |
Biological Activity and Signaling Pathways
Alkynoic acids, including this compound, are known to exhibit biological activity, often through the inhibition of enzymes involved in fatty acid metabolism. A key target is Fatty Acid Synthase (FASN), an enzyme overexpressed in many cancer cells and implicated in metabolic diseases.
Mechanism of Action: Fatty Acid Synthase Inhibition
This compound can act as an inhibitor of FASN. The inhibition of FASN disrupts the de novo synthesis of fatty acids, which are crucial for cancer cells for membrane production, energy storage, and signaling molecule synthesis. This disruption can lead to a cascade of downstream effects, including the induction of apoptosis and the modulation of key signaling pathways.
Impact on Cellular Signaling Pathways
The inhibition of FASN by compounds like this compound can significantly impact major signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR and ERK pathways.
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. FASN activity is downstream of AKT and mTOR, and its inhibition can disrupt the lipogenic program driven by this pathway, leading to reduced cell growth and survival.[1]
-
ERK Signaling Pathway: The ERK pathway is involved in cell proliferation, differentiation, and survival. There is crosstalk between lipid metabolism and ERK signaling, and inhibition of fatty acid synthesis has been shown to modulate ERK activity, which can contribute to the anti-cancer effects.[2]
The diagram below illustrates the putative mechanism of action of this compound as a FASN inhibitor and its impact on these signaling pathways.
Caption: Inhibition of FASN by this compound disrupts fatty acid synthesis, impacting cell growth and survival, and modulating the PI3K/AKT/mTOR and ERK signaling pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and derivatization of this compound.
Synthesis of this compound
A common laboratory synthesis of this compound involves the dehydrohalogenation of a suitable precursor.
Protocol: Synthesis from 3-chloro-3,3-dimethyl-1-propyne
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), place a solution of sodium amide (NaNH₂) in anhydrous liquid ammonia.
-
Addition of Precursor: Cool the flask to -78 °C (dry ice/acetone bath). Add a solution of 3-chloro-3,3-dimethyl-1-propyne in an anhydrous ether (e.g., diethyl ether or THF) dropwise via the dropping funnel.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent system (e.g., hexanes).
Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
The carboxylic acid can be converted to the more reactive acyl chloride for further synthetic transformations.
Protocol: Conversion to Acyl Chloride
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM). Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Addition of Chlorinating Agent: Cool the solution to 0 °C in an ice bath. Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.2 eq.) dropwise. Gas evolution will be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Isolation: Remove the solvent and excess chlorinating agent under reduced pressure. The resulting crude 2,2-Dimethylbut-3-ynoyl chloride is often used in subsequent steps without further purification.
The following diagram illustrates the workflow for the synthesis of the acyl chloride.
Caption: A simplified workflow for the conversion of this compound to its corresponding acyl chloride.
Conclusion
This compound presents a compelling case for further investigation, both from a fundamental chemical perspective and for its potential applications in drug discovery. While this guide has outlined the theoretical and computational approaches to understanding its properties and has provided a framework for its biological mechanism of action, a dedicated computational study on this molecule would be invaluable to precisely quantify its structural and electronic characteristics. The provided experimental protocols offer a starting point for its synthesis and derivatization, enabling further exploration of its chemical reactivity and biological activity. As our understanding of the intricate roles of fatty acid metabolism in disease progresses, small molecule inhibitors like this compound will likely continue to be of significant interest to the scientific community.
References
Methodological & Application
Application Notes and Protocols for 2,2-Dimethylbut-3-ynoic Acid in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoic acid is a sterically hindered terminal alkyne that serves as a valuable building block in bioconjugation and drug discovery. Its gem-dimethyl group adjacent to the alkyne functionality provides steric bulk, which can influence reaction kinetics and the stability of the resulting conjugate. The carboxylic acid moiety offers a convenient handle for conjugation to amine-containing biomolecules, such as proteins and peptides, through amide bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".
The CuAAC reaction is renowned for its high efficiency, specificity, and biocompatibility, enabling the rapid and reliable formation of a stable 1,4-disubstituted triazole linkage between an alkyne and an azide.[1] This bioorthogonal reaction is widely employed for labeling biomolecules, preparing antibody-drug conjugates (ADCs), and developing novel therapeutic constructs.
Data Presentation
While specific quantitative data for the CuAAC reaction of this compound is not extensively tabulated in the literature, the following table provides representative yields for CuAAC reactions involving structurally similar sterically hindered alkynes and various azides. These values can serve as a benchmark for what to expect when using this compound or its derivatives.
| Alkyne Partner | Azide Partner | Catalyst System | Solvent | Reaction Time | Yield (%) |
| Phenylacetylene (o-substituted) | Benzyl Azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | 5 min | >95 |
| 1-Heptyne | 1-Azidohexane | CuSO₄/Sodium Ascorbate | t-BuOH/H₂O | Not Specified | 95 |
| Phenylacetylene | Benzyl Azide | CuSO₄/Sodium Ascorbate/THPTA | H₂O/t-BuOH | 2 h | 95 |
| Propargyl Bromide derivative | Aromatic Azide | CuSO₄/Sodium Ascorbate | CH₃CN | 12 h | 16-87 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC with this compound
This protocol describes a general method for the copper-catalyzed cycloaddition of this compound with an azide-containing molecule.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)
-
Phosphate-buffered saline (PBS), pH 7.4 (for bioconjugation)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., DMSO or DMF).
-
Prepare a 10 mM stock solution of the azide-containing molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of CuSO₄·5H₂O in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 50 mM stock solution of THPTA or TBTA in water or DMSO.
-
-
Reaction Setup:
-
In a reaction vial, add the this compound solution (1.0 equivalent).
-
Add the azide-containing molecule solution (1.0-1.2 equivalents).
-
Add the reaction solvent to achieve the desired concentration (typically in the range of 1-10 mM).
-
-
Catalyst Addition:
-
In a separate tube, premix the CuSO₄ solution (0.05-0.1 equivalents) with the THPTA or TBTA ligand solution (0.25-0.5 equivalents).
-
Add the copper/ligand mixture to the reaction vial.
-
-
Initiation and Incubation:
-
Add the freshly prepared sodium ascorbate solution (0.5-1.0 equivalent) to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction at room temperature for 1-12 hours. The reaction progress can be monitored by TLC, LC-MS, or HPLC.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Bioconjugation of an Amine-Containing Peptide with this compound followed by CuAAC
This two-step protocol first involves the modification of a peptide with the alkyne handle, followed by the CuAAC reaction with an azide-functionalized molecule.
Step 1: Alkyne-Modification of the Peptide
Materials:
-
Peptide with a primary amine (e.g., N-terminus or lysine residue)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve this compound (10-20 fold molar excess over the peptide) in Activation Buffer.
-
Add EDC (1.5 equivalents relative to the carboxylic acid) and NHS (1.5 equivalents relative to the carboxylic acid).
-
Incubate at room temperature for 15-30 minutes to form the NHS ester.
-
-
Peptide Conjugation:
-
Dissolve the peptide in Coupling Buffer.
-
Add the activated this compound solution to the peptide solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction.
-
Purify the alkyne-modified peptide using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Step 2: CuAAC Reaction with the Alkyne-Modified Peptide
Materials:
-
Alkyne-modified peptide
-
Azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
THPTA
-
PBS, pH 7.4
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the alkyne-modified peptide in PBS.
-
Add the azide-functionalized molecule (2-5 equivalents relative to the peptide).
-
-
Catalyst Addition:
-
Prepare a premixed solution of CuSO₄ (typically 50-250 µM final concentration) and THPTA (5-fold excess over copper).
-
Add the catalyst solution to the peptide/azide mixture.
-
-
Initiation and Incubation:
-
Add freshly prepared sodium ascorbate (1-5 mM final concentration).
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Purify the final peptide conjugate using size-exclusion chromatography, dialysis, or HPLC to remove excess reagents and the copper catalyst.
-
Mandatory Visualizations
Caption: Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Workflow for the bioconjugation of a peptide using this compound.
References
Application Notes and Protocols for Sonogashira Coupling with 2,2-Dimethylbut-3-ynoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Sonogashira coupling reaction involving 2,2-dimethylbut-3-ynoic acid and its derivatives. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This methodology is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules.[2]
Overview of Sonogashira Coupling with Sterically Hindered Alkynes
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, variations such as copper-free and decarbonylative couplings have been developed to address specific synthetic challenges, including the homocoupling of alkynes (Glaser coupling) which can be promoted by the copper co-catalyst.[2][4]
For sterically hindered terminal alkynes like derivatives of this compound, careful optimization of reaction conditions is crucial. The bulky gem-dimethyl group adjacent to the alkyne can influence catalyst accessibility and reaction kinetics. This document outlines three key protocols: a standard acyl Sonogashira coupling of the corresponding acid chloride, a copper-free Sonogashira coupling using a structurally similar analogue, and a decarboxylative Sonogashira coupling of a related carboxylic acid.
Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for Sonogashira coupling reactions with substrates structurally related to this compound, providing a strong basis for protocol development.
Table 1: Copper-Free Sonogashira Coupling of 2-Methyl-3-butyn-2-ol with Aryl Bromides [4][5]
This table presents data from a copper-free Sonogashira coupling protocol that is highly relevant for the sterically hindered alkyne of this compound.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 3-Bromoaniline | 2-Methyl-4-(3-aminophenyl)-3-butyn-2-ol | 94 |
| 2 | 4-Bromoaniline | 2-Methyl-4-(4-aminophenyl)-3-butyn-2-ol | 85 |
| 3 | 4-Bromo-N,N-dimethylaniline | 2-Methyl-4-(4-(dimethylamino)phenyl)-3-butyn-2-ol | 95 |
| 4 | 4-Bromoanisole | 2-Methyl-4-(4-methoxyphenyl)-3-butyn-2-ol | 91 |
| 5 | Bromobenzene | 2-Methyl-4-phenyl-3-butyn-2-ol | 88 |
| 6 | 4-Bromotoluene | 2-Methyl-4-(p-tolyl)-3-butyn-2-ol | 93 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 2-Methyl-4-(4-(trifluoromethyl)phenyl)-3-butyn-2-ol | 81 |
| 8 | 1-Bromo-4-fluorobenzene | 2-Methyl-4-(4-fluorophenyl)-3-butyn-2-ol | 86 |
| 9 | 1-Bromo-3-fluorobenzene | 2-Methyl-4-(3-fluorophenyl)-3-butyn-2-ol | 92 |
| 10 | 1-Bromo-4-nitrobenzene | 2-Methyl-4-(4-nitrophenyl)-3-butyn-2-ol | 75 |
Reaction Conditions: Aryl bromide (1.0 mmol), 2-methyl-3-butyn-2-ol (1.2 mmol), Pd(OAc)₂ (0.03 mmol), P(p-tol)₃ (6 mol%), DBU (3 equiv.), THF, 6 h, 80 °C. Yields are for isolated products.[5]
Table 2: Decarboxylative Sonogashira Coupling of 4-Hydroxy-4-methyl-2-pentynoic Acid with Aryl Bromides [4][5]
This decarboxylative approach is a valuable alternative when utilizing a carboxylic acid derivative of the alkyne.
| Entry | Aryl Bromide | Yield (%) |
| 1 | 3-Bromoaniline | 78 |
| 2 | 4-Bromo-N,N-dimethylaniline | 85 |
| 3 | 4-Bromoanisole | 70 |
| 4 | 4-Bromotoluene | 65 |
| 5 | 1-Bromo-4-fluorobenzene | 72 |
| 6 | 1-Bromo-3-fluorobenzene | 80 |
| 7 | 1-Bromo-4-nitrobenzene | 61 |
| 8 | 2-Bromotoluene | 73 |
Reaction Conditions: Aryl bromide (0.5 mmol), 4-hydroxy-4-methyl-2-pentynoic acid (0.63 mmol), Pd(OAc)₂ (5 mol%), SPhos (7.5 mol%), TBAF·3H₂O (1.5 mmol), THF, 14 h, 80 °C. Yields refer to isolated products.[5]
Experimental Protocols
Protocol for Acyl Sonogashira Coupling of 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the synthesis of ynones via the coupling of 2,2-dimethylbut-3-ynoyl chloride with a terminal alkyne.[6][7]
Materials:
-
2,2-Dimethylbut-3-ynoyl chloride
-
Terminal alkyne (e.g., phenylacetylene)
-
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), distilled
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
-
Syringes and syringe pump
Procedure:
-
To a dry, argon-flushed round-bottom flask, add PdCl₂(PPh₃)₂ (1-2 mol%) and CuI (2-4 mol%).
-
Add anhydrous THF via syringe, followed by distilled triethylamine (2-3 equivalents relative to the limiting reagent).
-
Add the terminal alkyne (1.0 equivalent) to the mixture and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of 2,2-dimethylbut-3-ynoyl chloride (1.1-1.2 equivalents) in anhydrous THF to the reaction mixture via a syringe pump over 30-60 minutes.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent such as diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Copper-Free Sonogashira Coupling
This protocol is adapted from the successful coupling of the structurally similar 2-methyl-3-butyn-2-ol with aryl bromides.[4][5] It is a recommended starting point for the direct coupling of this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
Tri(p-tolyl)phosphine (P(p-tol)₃) (6 mol%)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
Procedure:
-
In a dry, argon-flushed Schlenk tube, combine the aryl bromide, this compound, Pd(OAc)₂, and P(p-tol)₃.
-
Add anhydrous THF via syringe, followed by the addition of DBU.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC. The reaction is typically complete within 6 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol for Decarboxylative Sonogashira Coupling
This protocol is based on the decarboxylative coupling of 4-hydroxy-4-methyl-2-pentynoic acid and can be adapted for other propiolic acid derivatives.[4][5]
Materials:
-
Aryl bromide (0.5 mmol)
-
4-Hydroxy-4-methyl-2-pentynoic acid (or a similar propiolic acid) (0.63 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (7.5 mol%)
-
Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.5 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware, dried in an oven
Procedure:
-
To a dry, argon-flushed Schlenk tube, add the aryl bromide, 4-hydroxy-4-methyl-2-pentynoic acid, Pd(OAc)₂, SPhos, and TBAF·3H₂O.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with stirring for 14 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting product by flash chromatography on silica gel.
Visualizations
Experimental Workflow for Acyl Sonogashira Coupling
Caption: Workflow for the acyl Sonogashira coupling of 2,2-dimethylbut-3-ynoyl chloride.
General Catalytic Cycle for Sonogashira Coupling
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: The Strategic Use of 2,2-Dimethylbut-3-ynoic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoic acid is a versatile building block in medicinal chemistry, offering a unique combination of a sterically hindered carboxylic acid and a terminal alkyne. This bifunctional molecule provides a robust scaffold for the introduction of the gem-dimethylpropargyl moiety into complex molecular architectures. Its derivatives are of significant interest in the synthesis of pharmaceutical intermediates, enabling the construction of novel therapeutic agents with tailored pharmacological profiles. This document provides detailed application notes, experimental protocols, and relevant biological context for the utilization of this compound and its analogs in drug discovery and development.
Key Applications in Pharmaceutical Intermediate Synthesis
The unique structural features of this compound allow for a variety of chemical transformations, making it a valuable precursor for a range of pharmaceutical intermediates. The primary applications involve the activation of the carboxylic acid moiety, followed by coupling with various nucleophiles, and subsequent manipulation of the terminal alkyne.
A prominent example of a structurally related moiety in a marketed pharmaceutical is the but-2-ynamide group found in Acalabrutinib , a second-generation Bruton's tyrosine kinase (BTK) inhibitor.[1] Acalabrutinib is approved for the treatment of various B-cell malignancies, including mantle cell lymphoma and chronic lymphocytic leukemia.[1][2] The but-2-ynamide warhead forms a covalent bond with a cysteine residue in the active site of BTK, leading to irreversible inhibition of the enzyme.[1] This case study highlights the importance of terminal alkyne-containing building blocks in the design of targeted covalent inhibitors.
General Synthetic Strategies
The most common synthetic route involving this compound begins with its conversion to the more reactive acyl chloride. This intermediate can then be readily coupled with a variety of amines and alcohols to furnish the corresponding amides and esters. The terminal alkyne of these derivatives serves as a handle for further functionalization, most notably through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling reactions.
Data Presentation
| Intermediate/Product | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2,2-Dimethylbut-3-ynoyl chloride | This compound, Oxalyl chloride, DMF (cat.) | Dichloromethane | 2 hours | Not isolated (used in situ) | Custom Protocol |
| N-Aryl-2,2-dimethylbut-3-ynamide | 2,2-Dimethylbut-3-ynoyl chloride, Arylamine, Triethylamine | Dichloromethane | 2-4 hours | 85-95% | Custom Protocol |
| 1,4-Disubstituted-1,2,3-triazole | N-Aryl-2,2-dimethylbut-3-ynamide, Organic azide, CuSO₄·5H₂O, Sodium ascorbate | t-Butanol/Water | 1-24 hours | Variable | Custom Protocol |
| Ynone | 2,2-Dimethylbut-3-ynoyl chloride, Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Triethylamine | Tetrahydrofuran | Variable | Variable | Custom Protocol |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride, a key reactive intermediate.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. The reaction progress can be monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo. The resulting crude 2,2-dimethylbut-3-ynoyl chloride is often used in the next step without further purification.
Protocol 2: Synthesis of N-Aryl-2,2-dimethylbut-3-ynamide
This protocol details the amide coupling of 2,2-dimethylbut-3-ynoyl chloride with an aromatic amine.
Materials:
-
Crude 2,2-dimethylbut-3-ynoyl chloride (from Protocol 1)
-
Aryl amine (e.g., 4-methoxyaniline)
-
Triethylamine or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the aryl amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of crude 2,2-dimethylbut-3-ynoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an amide derivative of this compound with an organic azide to form a 1,2,3-triazole.
Materials:
-
N-Aryl-2,2-dimethylbut-3-ynamide (from Protocol 2)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-2,2-dimethylbut-3-ynamide (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor the progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Mandatory Visualization
References
protecting group strategies for the carboxylic acid and alkyne moieties of 2,2-Dimethylbut-3-ynoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic protection of the carboxylic acid and terminal alkyne functionalities of 2,2-Dimethylbut-3-ynoic acid. Orthogonal protecting group strategies are presented to allow for the selective modification of either functional group, a critical consideration in multistep organic synthesis and drug development.
Introduction
This compound is a bifunctional molecule featuring a sterically hindered carboxylic acid and a reactive terminal alkyne. In complex synthetic sequences, it is often necessary to temporarily block one or both of these functional groups to prevent undesired side reactions. The choice of protecting groups is crucial and should allow for selective removal under mild conditions that do not affect other sensitive parts of the molecule. This document outlines reliable methods for the protection and deprotection of both the carboxylic acid and alkyne moieties, with a focus on orthogonal strategies that enable the selective deprotection of one group in the presence of the other.
Orthogonal Protection Strategy
An orthogonal protection strategy allows for the independent deprotection of multiple functional groups in a molecule.[1][2] For this compound, a common and effective orthogonal approach involves the protection of the carboxylic acid as a benzyl ester and the terminal alkyne as a triisopropylsilyl (TIPS) ether. The benzyl ester can be selectively removed by hydrogenolysis, while the TIPS group is stable to these conditions but can be cleaved using a fluoride source.[1] This allows for selective manipulation of either the carboxylic acid or the alkyne.
Caption: Orthogonal protection and deprotection strategy for this compound.
Protection of the Carboxylic Acid Moiety
The carboxylic acid can be protected as an ester. Methyl and benzyl esters are common choices due to their stability and well-established deprotection methods.
Methyl Ester Protection
Methyl esters offer good stability and can be formed in high yields.
Experimental Protocol: Methylation with Dimethyl Carbonate [3][4]
-
To a solution of this compound (1.0 equiv) in DMSO, add dimethyl carbonate (20 equiv).
-
Add potassium carbonate (0.4 equiv) and heat the mixture to 90 °C.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with a suitable organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
Benzyl Ester Protection
Benzyl esters are particularly useful in an orthogonal strategy as they can be removed under neutral conditions by catalytic hydrogenolysis, leaving acid- or base-labile groups intact.[5][6]
Experimental Protocol: Benzylation with Benzyl Bromide [7]
-
Dissolve this compound (1.0 equiv) in dry DMF under an inert atmosphere.
-
Cool the solution to 0 °C and add sodium hydride (1.1 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction carefully with water at 0 °C.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions |
| Methyl Ester | Dimethyl carbonate, K₂CO₃, DMSO, 90 °C | 85-95 | LiOH, THF/H₂O or H₂SO₄, MeOH |
| Benzyl Ester | Benzyl bromide, NaH, DMF, 0 °C to rt | 80-90 | H₂, 10% Pd/C, MeOH or EtOH |
Protection of the Terminal Alkyne Moiety
The acidic proton of the terminal alkyne can be replaced with a protecting group, most commonly a silyl group. Trialkylsilyl groups are widely used for this purpose.[8][9]
Trimethylsilyl (TMS) Protection
The TMS group is a small and easily removable protecting group.
Experimental Protocol: TMS Protection [10]
-
Dissolve this compound (or its ester derivative) (1.0 equiv) in anhydrous dichloromethane under an inert atmosphere.
-
Add triethylamine (1.5 equiv) and cool the solution to 0 °C.
-
Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 equiv) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
Triisopropylsilyl (TIPS) Protection
The bulkier TIPS group offers greater stability towards a wider range of reaction conditions compared to the TMS group.[11]
Experimental Protocol: TIPS Protection
-
Follow the same general procedure as for TMS protection, substituting triisopropylsilyl chloride (TIPS-Cl) or triisopropylsilyl trifluoromethanesulfonate (TIPSOTf) for TMSOTf.
-
The reaction may require longer reaction times or gentle heating to proceed to completion due to the increased steric hindrance.
| Protecting Group | Reagents and Conditions | Typical Yield (%) | Deprotection Conditions |
| Trimethylsilyl (TMS) | TMSOTf, Et₃N, DCM, 0 °C to rt | >90 | K₂CO₃, MeOH or TBAF, THF |
| Triisopropylsilyl (TIPS) | TIPS-Cl or TIPSOTf, Et₃N, DCM | 85-95 | TBAF, THF or AgF, MeOH then acid |
Deprotection Protocols
The choice of deprotection method is critical and depends on the stability of other functional groups in the molecule.
Deprotection of Ester Protecting Groups
Protocol for Methyl Ester Hydrolysis
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add an excess of lithium hydroxide and stir at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture with dilute HCl and extract the carboxylic acid with a suitable organic solvent.
Protocol for Benzyl Ester Hydrogenolysis [12]
-
Dissolve the benzyl ester in methanol or ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
Deprotection of Silyl Protecting Groups
Protocol for TMS Deprotection [13]
-
To a solution of the TMS-protected alkyne in methanol, add a catalytic amount of potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction with dilute acid and extract the product.
Protocol for TIPS Deprotection [14]
-
Dissolve the TIPS-protected alkyne in THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1M in THF) dropwise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
Orthogonal Deprotection Workflow
The following diagram illustrates the selective deprotection of the fully protected this compound derivative.
Caption: Selective deprotection pathways for a dually protected derivative.
Conclusion
The selection of an appropriate protecting group strategy is paramount for the successful synthesis of complex molecules derived from this compound. The orthogonal protection of the carboxylic acid as a benzyl ester and the alkyne as a silyl ether provides a versatile and reliable approach, allowing for the selective deprotection and subsequent functionalization of either moiety. The protocols outlined in this document provide a solid foundation for researchers in the field of organic synthesis and drug development.
References
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarworks.smith.edu [scholarworks.smith.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. Benzyl Esters [organic-chemistry.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Carboxylate-Catalyzed C-Silylation of Terminal Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Zinc-Catalyzed Silylation of Terminal Alkynes [organic-chemistry.org]
- 11. scielo.org.mx [scielo.org.mx]
- 12. benchchem.com [benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Notes and Protocols for Amide Bond Formation Using 2,2-Dimethylbut-3-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the formation of amide bonds using 2,2-Dimethylbut-3-ynoic acid. This versatile building block is of significant interest due to its unique structure, which incorporates a sterically demanding gem-dimethyl group and a terminal alkyne. This combination makes it a valuable reagent for introducing a rigid, alkynyl moiety into a wide range of molecular architectures, particularly in the fields of medicinal chemistry and bioconjugation. The primary and most robust method, proceeding through the highly reactive 2,2-Dimethylbut-3-ynoyl chloride intermediate, is detailed with quantitative data and step-by-step instructions. An alternative direct coupling method using standard reagents is also presented as a potential, though unoptimized, route. Furthermore, a protocol for the subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click" chemistry application of the resulting ynamide, is provided.
Introduction
Amide bond formation is one of the most fundamental and frequently utilized reactions in organic synthesis and drug development. This compound offers a unique scaffold for creating novel amides. Its key structural features include:
-
A Carboxylic Acid: Enables amide bond formation with primary and secondary amines.
-
A gem-Dimethyl Group: Located at the α-position, this group provides significant steric hindrance, which can influence reaction selectivity and prevents enolization.[1]
-
A Terminal Alkyne: A highly versatile functional group that serves as a handle for a variety of powerful transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. This allows for the efficient and specific conjugation of the amide to other molecules, such as biomolecules, fluorophores, or affinity tags.
These attributes make amides derived from this compound valuable intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients and probes for chemical biology.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₈O₂ |
| Molecular Weight | 112.13 g/mol [2] |
| CAS Number | 56663-76-4[2] |
| Appearance | White powder |
Experimental Protocols
Two primary methodologies for the synthesis of amides from this compound are presented: the acyl chloride method and direct amide coupling.
Protocol 1: Acyl Chloride Method (Two-Step)
This is the most common and well-documented method, involving the initial conversion of the carboxylic acid to the more reactive acyl chloride, followed by reaction with an amine.
Step 1A: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the conversion of this compound to its corresponding acyl chloride using oxalyl chloride or thionyl chloride. The use of these reagents is advantageous as the byproducts are gaseous, simplifying purification.
Caption: Workflow for the synthesis of 2,2-Dimethylbut-3-ynoyl chloride.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).
-
Once the reaction is complete, carefully remove the solvent and excess reagent in vacuo.
-
The resulting crude 2,2-Dimethylbut-3-ynoyl chloride is often used in the next step without further purification.
Quantitative Data (Representative):
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 112.13 | 5.0 g |
| Oxalyl chloride | 1.2 | 126.93 | 4.3 mL |
| DCM | - | - | 50 mL |
| Product | MW ( g/mol ) | Yield | |
| 2,2-Dimethylbut-3-ynoyl chloride | - | 130.57 | >95% (crude) |
Step 1B: Synthesis of N-Aryl-2,2-dimethylbut-3-ynamide
This protocol details the reaction of the synthesized 2,2-Dimethylbut-3-ynoyl chloride with a primary or secondary amine (e.g., an aniline derivative) in the presence of a non-nucleophilic base.[1]
Caption: Workflow for the synthesis of an N-Aryl-2,2-dimethylbut-3-ynamide.
Materials:
-
2,2-Dimethylbut-3-ynoyl chloride
-
Aniline derivative (or other primary/secondary amine)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Pyridine or Triethylamine
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the amine (1.0 eq) and pyridine or triethylamine (1.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-Dimethylbut-3-ynoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Quantitative Data (Representative):
| Amine Substrate | Base | Solvent | Time (h) | Yield (%) |
| 4-Methoxyaniline | Pyridine | DCM | 3 | High (Specific yield not reported) |
| General Primary/Secondary Amine | Triethylamine | DCM/THF | 2-16 | Good to Excellent (Substrate dependent)[1] |
Protocol 2: Direct Amide Coupling Method (One-Step, Theoretical)
This protocol outlines a general procedure for the direct coupling of a carboxylic acid and an amine using common coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like N-hydroxybenzotriazole (HOBt), or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
Disclaimer: This is a generalized protocol. Due to the steric hindrance of this compound, optimization of reagents, base, solvent, and temperature may be required for efficient coupling.
Caption: General workflow for direct amide coupling.
A) Using EDC/HOBt:
Materials:
-
This compound
-
Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (N-hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve this compound (1.0 eq), the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, brine) to remove byproducts and excess reagents.
-
Dry the organic layer, concentrate, and purify by column chromatography.
B) Using HATU:
Materials:
-
This compound
-
Amine
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and stir for a few minutes.
-
Add HATU (1.2 eq) and stir for another 5-10 minutes to pre-activate the acid.
-
Add the amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-12 hours, monitoring by TLC.
-
Work up as described for the EDC/HOBt protocol.
Application: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of the N-substituted-2,2-dimethylbut-3-ynamide is a perfect handle for "click" chemistry. This protocol describes the highly efficient and regioselective formation of a 1,4-disubstituted 1,2,3-triazole.
Caption: Workflow for the CuAAC "click" reaction.
Materials:
-
N-Aryl-2,2-dimethylbut-3-ynamide (or other alkyne-containing amide)
-
Organic azide
-
tert-Butanol
-
Deionized water
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-2,2-dimethylbut-3-ynamide (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC.
-
Upon completion, perform a standard aqueous workup and purify the product as necessary (e.g., extraction, crystallization, or column chromatography).
Safety Precautions
-
Acyl Chloride Formation: Oxalyl chloride, thionyl chloride, and the generated HCl gas are corrosive and toxic. This step must be performed in a well-ventilated fume hood.
-
Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Anhydrous Conditions: The acyl chloride is highly moisture-sensitive. Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis back to the carboxylic acid.[1]
Conclusion
This compound is a highly effective building block for the synthesis of unique amides. The two-step protocol via the acyl chloride intermediate provides a reliable and high-yielding route to the desired products. These ynamides are readily functionalized using click chemistry, opening avenues for their application in creating complex molecular probes, bioconjugates, and novel pharmaceutical candidates. While direct coupling methods are theoretically possible, they may require significant optimization for this sterically hindered substrate. Researchers are encouraged to explore the full potential of this versatile reagent in their synthetic endeavors.
References
Application Notes and Protocols: Synthesis of Novel Polymers Using 2,2-Dimethylbut-3-ynoic Acid as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols describe a proposed methodology for the synthesis of novel polymers from 2,2-dimethylbut-3-ynoic acid. As of the latest literature review, no specific studies on the polymerization of this monomer have been published. Therefore, the experimental details provided below are based on established principles for the polymerization of analogous substituted acetylenes and acetylenic carboxylic acids. The quantitative data presented are hypothetical and intended for illustrative purposes. Researchers should treat this document as a starting point for experimental design and optimization.
Introduction
Substituted polyacetylenes are a class of polymers with a conjugated backbone that imparts unique optical, electronic, and chemical properties. The synthesis of novel polyacetylenes with tailored functionalities is of significant interest for various applications, including drug delivery, biomedical devices, and advanced materials. This compound is a promising monomer due to its terminal alkyne group, which is amenable to polymerization, and its carboxylic acid functionality, which can be leveraged for post-polymerization modification, conjugation to biomolecules, or to impart pH-responsiveness. This document outlines a proposed approach for the synthesis and characterization of poly(this compound).
Proposed Synthesis Pathway
The polymerization of terminal alkynes bearing functional groups can be effectively achieved using transition metal catalysts. Rhodium-based catalysts, in particular, have demonstrated high efficiency and functional group tolerance for the polymerization of substituted acetylenes. A proposed reaction scheme for the synthesis of poly(this compound) using a rhodium catalyst is presented below.
Caption: Proposed synthesis of poly(this compound).
Experimental Protocols
Materials and Equipment
-
Monomer: this compound (synthesis required if not commercially available)
-
Catalyst: Chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂)
-
Co-catalyst/Solvent: Triethylamine (Et₃N), freshly distilled
-
Solvent: Anhydrous toluene
-
Precipitation Solvent: Methanol
-
Purification: Diethyl ether
-
Equipment: Schlenk line, glassware (Schlenk flask, dropping funnel), magnetic stirrer, heating mantle, filtration apparatus, rotary evaporator, vacuum oven.
Polymerization Procedure
-
Monomer Preparation: Ensure this compound is pure and dry before use. If synthesized, it should be thoroughly characterized (NMR, IR, melting point).
-
Reaction Setup: Assemble the Schlenk flask and dropping funnel, and dry under vacuum with heating. Backfill with an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Preparation: In the Schlenk flask, dissolve [Rh(nbd)Cl]₂ (e.g., 0.01 mmol) in anhydrous toluene (e.g., 10 mL) under an inert atmosphere.
-
Monomer Addition: Dissolve this compound (e.g., 1.0 mmol) in a mixture of anhydrous toluene (e.g., 5 mL) and triethylamine (e.g., 0.1 mL) in the dropping funnel.
-
Polymerization: Add the monomer solution dropwise to the stirring catalyst solution at room temperature. After the addition is complete, heat the reaction mixture to a controlled temperature (e.g., 60 °C) and stir for a specified time (e.g., 24 hours).
-
Polymer Isolation: After the reaction period, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol (e.g., 200 mL) with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration. Wash the polymer repeatedly with methanol to remove any unreacted monomer and catalyst residues. Further purify by dissolving the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitating into methanol. Finally, wash with diethyl ether to remove any oligomeric species.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40 °C) to a constant weight.
Application Notes and Protocols: The Strategic Use of 2,2-Dimethylbut-3-ynoic Acid in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
While the direct application of 2,2-dimethylbut-3-ynoic acid in the total synthesis of specific, complex natural products is not yet extensively documented in publicly available literature, its unique structural features present significant potential for the construction of intricate molecular architectures. This versatile building block, possessing a terminal alkyne, a sterically hindered carboxylic acid, and a gem-dimethyl group, offers a powerful toolkit for synthetic chemists. These application notes provide an overview of its potential applications, key reactions, and generalized experimental protocols to inspire its use in future natural product synthesis endeavors.
The strategic incorporation of the 2,2-dimethylbut-3-ynoyl moiety can introduce a synthetically versatile handle—the terminal alkyne—for a variety of powerful transformations, including cycloadditions and cross-coupling reactions. The gem-dimethyl group provides steric shielding and can control the stereochemical outcome of nearby reactions, a crucial aspect in the asymmetric synthesis of natural products.
Key Synthetic Applications
The bifunctional nature of this compound allows for its use in a range of synthetic strategies aimed at the assembly of complex natural product scaffolds.
-
Formation of Amide and Ester Bonds: The carboxylic acid moiety can be readily activated and coupled with a wide array of amines and alcohols to form stable amide and ester linkages, respectively. This is a fundamental step in the synthesis of many alkaloids, macrolides, and other classes of natural products. The activated form, 2,2-dimethylbut-3-ynoyl chloride, is particularly reactive for these transformations.[1]
-
Click Chemistry and Cycloadditions: The terminal alkyne is a prime functional group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it ideal for late-stage functionalization in a total synthesis.
-
Sonogashira Coupling: The terminal alkyne can undergo palladium-catalyzed Sonogashira coupling with aryl or vinyl halides to form new carbon-carbon bonds. This reaction is instrumental in constructing conjugated systems found in many polyketide and aromatic natural products.
-
Alkyne Metathesis: This powerful reaction can be used to form internal alkynes and macrocycles, which are common structural motifs in natural products.
-
Hydration and Oxidation/Reduction: The alkyne can be hydrated to form a methyl ketone or selectively reduced to the corresponding alkene or alkane, providing further pathways for molecular elaboration.
Experimental Protocols
The following are generalized protocols for key transformations involving this compound. Researchers should optimize these conditions for their specific substrates.
Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the conversion of the carboxylic acid to its more reactive acid chloride derivative.[1]
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) or thionyl chloride (1.2 - 1.5 eq) dropwise to the cooled solution. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-3 hours, monitoring the progress by TLC (thin-layer chromatography) or by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS.
-
Once the reaction is complete, the solvent and excess reagent can be removed under reduced pressure to yield the crude 2,2-dimethylbut-3-ynoyl chloride, which is often used immediately in the next step.
Logical Workflow for the Activation and Use of this compound
Caption: Activation of the carboxylic acid to the acid chloride enables subsequent amide and ester bond formation.
Amide Coupling with an Amine
This protocol details the formation of an amide bond using the activated acid chloride.
Materials:
-
2,2-Dimethylbut-3-ynoyl chloride (crude from previous step)
-
Amine (1.0 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the crude 2,2-dimethylbut-3-ynoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to form a triazole.
Materials:
-
An alkyne-containing substrate (derived from this compound)
-
An organic azide (1.0 - 1.1 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 eq)
-
Sodium ascorbate (0.05 - 0.2 eq)
-
Solvent system (e.g., t-BuOH/H₂O, THF/H₂O, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
To a solution of the alkyne (1.0 eq) and the azide (1.05 eq) in a suitable solvent system (e.g., 1:1 t-BuOH/H₂O), add sodium ascorbate (0.1 eq) followed by copper(II) sulfate pentahydrate (0.02 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction is often characterized by a color change.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the 1,4-disubstituted 1,2,3-triazole.
Hypothetical Synthetic Pathway Incorporating this compound
References
Application Notes and Protocols for Molecular Probes with 2,2-Dimethylbut-3-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoic acid is a versatile building block for the synthesis of molecular probes. Its key feature is a terminal alkyne group that is sterically shielded by two methyl groups. This structural motif provides a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the specific and efficient conjugation of reporter molecules such as fluorophores or biotin in complex biological systems. The carboxylic acid functionality allows for its facile incorporation into various probe scaffolds through amide bond formation. This document provides detailed application notes and experimental protocols for the use of this compound in the development of molecular probes for protein labeling, proteomics, and cellular imaging.
Key Features and Advantages
-
Bioorthogonality: The terminal alkyne is a bioorthogonal functional group, meaning it does not react with native functional groups found in biological systems, ensuring specific labeling.
-
"Click Chemistry" Handle: The alkyne readily participates in CuAAC reactions, providing a highly efficient and specific method for attaching reporter tags.
-
Steric Hindrance: The gem-dimethyl group adjacent to the alkyne can influence reactivity and provides a distinct structural feature.
-
Versatile Precursor: The carboxylic acid allows for straightforward derivatization, most commonly to the highly reactive 2,2-dimethylbut-3-ynoyl chloride, for labeling primary amines on biomolecules.
Applications
Molecular probes derived from this compound have a broad range of applications in chemical biology and drug discovery, including:
-
Proteomics: Introduction of the alkyne tag onto proteins allows for their enrichment from complex biological samples using biotin-azide followed by streptavidin affinity purification, enabling subsequent identification and quantification by mass spectrometry.
-
Fluorescent Labeling: Peptides and proteins can be fluorescently tagged by reacting the alkyne-modified biomolecule with an azide-containing fluorophore. This is invaluable for visualizing protein localization and dynamics within cells.
-
Activity-Based Protein Profiling (ABPP): When incorporated into a probe containing a reactive group that targets a specific enzyme active site, the alkyne handle allows for the visualization and identification of active enzymes.
-
Affinity-Based Protein Profiling (AfBPP): By attaching the this compound moiety to a ligand with affinity for a specific protein or protein family, the alkyne can be used to enrich and identify binding partners from a proteome.
Data Presentation
The following tables provide templates for summarizing quantitative data from peptide and protein modification experiments.
Table 1: Quantitative Summary of Peptide Modification with 2,2-Dimethylbut-3-ynoyl Chloride
| Peptide Sequence | Reagent:Peptide Molar Ratio | Reaction Time (h) | pH | Temperature (°C) | % Modification (by LC-MS) | Major Site(s) of Modification |
| Example: GGYK-NH2 | 10:1 | 2 | 8.5 | 25 | >95% | N-terminus, Lysine ε-amine |
| User's Peptide 1 | ||||||
| User's Peptide 2 |
Table 2: Quantitative Summary of Protein Modification with 2,2-Dimethylbut-3-ynoyl Chloride
| Protein Name | Concentration (µM) | Reagent:Protein Molar Ratio | Reaction Time (h) | pH | Temperature (°C) | Degree of Labeling (moles reagent/mole protein) |
| Example: Lysozyme | 50 | 20:1 | 4 | 8.5 | 4 | 2.5 |
| User's Protein 1 | ||||||
| User's Protein 2 |
Experimental Protocols
Protocol 1: Synthesis of 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the conversion of this compound to its more reactive acyl chloride derivative.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Inert gas (Nitrogen or Argon)
-
Round-bottom flask and standard glassware
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.2 eq.) or thionyl chloride (1.5 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.
-
Monitor the reaction progress by taking a small aliquot, quenching with methanol, and analyzing the formation of the methyl ester by GC-MS or TLC.
-
Upon completion, carefully remove the solvent and excess chlorinating agent under reduced pressure.
-
The crude 2,2-dimethylbut-3-ynoyl chloride is often used in the next step without further purification.
Safety Note: Acyl chlorides are corrosive and moisture-sensitive. This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 2: Labeling of Peptides with 2,2-Dimethylbut-3-ynoyl Chloride
This protocol details the general procedure for labeling primary amines (N-terminus and lysine side chains) on peptides.
Materials:
-
Peptide of interest
-
2,2-Dimethylbut-3-ynoyl chloride
-
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
-
Aqueous buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the peptide in the aqueous buffer to a final concentration of 1-5 mg/mL.
-
Prepare a fresh stock solution of 2,2-dimethylbut-3-ynoyl chloride in anhydrous DMSO (e.g., 50 mM).
-
Add a 5 to 20-fold molar excess of the 2,2-dimethylbut-3-ynoyl chloride stock solution to the peptide solution while gently vortexing.
-
Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time should be determined empirically.
-
Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM and let it stand for 30 minutes.
-
Acidify the reaction mixture with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Purify the alkyne-modified peptide by RP-HPLC.
-
Confirm the identity and purity of the modified peptide by mass spectrometry. The modification will result in a mass increase of 94.04 Da.
Protocol 3: Labeling of Proteins with 2,2-Dimethylbut-3-ynoyl Chloride
This protocol provides a general method for labeling proteins. Optimization is crucial to control the degree of labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
2,2-Dimethylbut-3-ynoyl chloride
-
Anhydrous DMSO
-
Desalting column or dialysis equipment
Procedure:
-
Ensure the protein solution is at a concentration of 1-10 mg/mL.
-
Prepare a fresh stock solution of 2,2-dimethylbut-3-ynoyl chloride in anhydrous DMSO (e.g., 50 mM).
-
Add a 10 to 50-fold molar excess of the reagent to the protein solution. The addition should be done portion-wise while gently stirring to avoid protein precipitation.
-
Incubate the reaction for 2-4 hours at 4°C or room temperature.
-
Remove the excess unreacted reagent and byproducts using a desalting column or through dialysis against a suitable buffer.
Protocol 4: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click" Reaction
This protocol describes the conjugation of an azide-containing reporter molecule to the alkyne-modified biomolecule.
Materials:
-
Alkyne-modified peptide or protein
-
Azide-functionalized reporter molecule (e.g., azide-fluorophore, azide-biotin)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Suitable buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a "click-mix" by pre-mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
In a reaction tube, combine the alkyne-modified biomolecule and the azide-functionalized reporter molecule (typically 1.5 to 5-fold molar excess over the alkyne).
-
Add the "click-mix" to the reaction tube to a final CuSO₄ concentration of 100-200 µM.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate to a final concentration of 1-5 mM.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
The resulting triazole-linked conjugate can be purified by RP-HPLC (for peptides) or size-exclusion chromatography/desalting (for proteins).
Application in Signaling Pathway Analysis
While specific signaling pathways elucidated solely by probes from this compound are not extensively documented, the general approach of using bioorthogonal probes is powerful for pathway analysis. For instance, activity-based probes can be designed to target kinases, a crucial class of enzymes in signaling cascades.
By using an activity-based probe (ABP) that incorporates this compound, researchers can specifically label and identify active kinases in a signaling pathway. Subsequent "clicking" of a biotin tag allows for the enrichment and identification of these kinases by mass spectrometry, providing a snapshot of the active signaling state. Competitive experiments with kinase inhibitors can further be used to assess inhibitor specificity and potency in a cellular context.
Application Notes and Protocols for Enzymatic Reactions Involving 2,2-Dimethylbut-3-ynoic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylbut-3-ynoic acid and its derivatives represent a class of compounds with significant potential in drug discovery and chemical biology. The presence of a terminal alkyne functional group, coupled with a sterically hindered dimethyl-substituted carbon at the α-position, imparts unique chemical properties that can be exploited for the targeted modulation of enzyme activity. While specific enzymatic reactions and inhibition data for this compound are not extensively documented in publicly available literature, the known reactivity of acetylenic compounds allows for a strong inferential basis for their application as enzyme inhibitors, particularly as mechanism-based or "suicide" inhibitors.
These application notes provide a framework for researchers to explore the use of this compound and its derivatives as potential enzyme inhibitors. The protocols and conceptual data presented herein are based on established principles of enzyme kinetics and inhibitor screening with analogous acetylenic compounds.
Principle of Action: Acetylenic Compounds as Enzyme Inhibitors
Acetylenic compounds, such as this compound, can act as potent enzyme inhibitors through mechanism-based inactivation. In this process, the enzyme recognizes the inhibitor as a substrate and initiates its catalytic cycle. However, the enzyme's catalytic action on the alkyne moiety generates a highly reactive intermediate, such as a ketene or an allene. This reactive species can then form a covalent bond with a nucleophilic residue in the enzyme's active site, leading to irreversible inhibition. This high specificity makes such compounds attractive candidates for drug development, as they target a specific enzymatic activity.
Potential Enzyme Targets
Based on the structural similarity to fatty acids and other endogenous molecules, potential enzyme targets for this compound and its derivatives could include:
-
Fatty Acid Metabolism Enzymes: Including fatty acid synthases, elongases, and desaturases.
-
Cytochrome P450 Enzymes: These enzymes are known to be susceptible to mechanism-based inactivation by terminal acetylenes.
-
Hydrolases (e.g., Lipases, Esterases): The carboxylic acid moiety could direct these compounds to the active sites of various hydrolases.
-
Specific Synthases and Ligases: Where the molecule can act as a substrate analogue.
Data Presentation: Illustrative Quantitative Data
The following table presents a hypothetical summary of quantitative data that could be obtained from enzyme inhibition studies with derivatives of this compound. This format allows for easy comparison of the inhibitory potency and mechanism of different derivatives against a target enzyme.
| Compound ID | Derivative Structure | Target Enzyme | Inhibition Type | Ki (μM) | kinact (min-1) | IC50 (μM) |
| DMBA-001 | This compound | Hypothetase-1 | Competitive | 25.3 | - | 75.8 |
| DMBA-002 | 2,2-Dimethylbut-3-ynoyl-CoA | Hypothetase-1 | Mechanism-Based | 5.2 | 0.15 | 12.4 |
| DMBA-003 | N-propyl-2,2-dimethylbut-3-ynamide | Hypothetase-1 | Non-competitive | 15.8 | - | 42.1 |
| DMBA-004 | Methyl 2,2-dimethylbut-3-ynoate | Hypothetase-2 | Mechanism-Based | 2.1 | 0.25 | 5.9 |
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Spectrophotometric)
This protocol describes a general method for screening this compound and its derivatives for inhibitory activity against a target enzyme using a spectrophotometric assay.
Materials:
-
Target Enzyme
-
Substrate for the target enzyme
-
This compound or its derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO).
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
Prepare a solution of the substrate in the assay buffer.
-
Prepare a solution of the enzyme in the assay buffer.
-
-
Assay Setup (96-well plate):
-
To each well, add 50 µL of assay buffer.
-
Add 10 µL of the inhibitor dilution (or solvent control).
-
Add 20 µL of the enzyme solution.
-
Incubate for a pre-determined time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
-
Initiate Reaction:
-
Add 20 µL of the substrate solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the change in absorbance over time at the appropriate wavelength for the product of the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Plot the reaction rate as a function of inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Determination of Mechanism-Based Inactivation Parameters (kinact and KI)
This protocol is for characterizing compounds that exhibit time-dependent inhibition, suggestive of mechanism-based inactivation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Enzyme Inactivation:
-
Prepare a series of reaction tubes, each containing the enzyme and a different concentration of the inhibitor in the assay buffer. Include a control with no inhibitor.
-
Incubate the tubes at the optimal temperature.
-
-
Time-course Aliquots:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube.
-
Immediately dilute the aliquot into a larger volume of assay buffer containing a high concentration of the substrate. This dilution and substrate saturation will stop the inactivation process.
-
-
Residual Activity Assay:
-
Measure the enzymatic activity of each diluted aliquot using the spectrophotometric method described in Protocol 1.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line is the apparent inactivation rate constant (kobs).
-
Plot the kobs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for inactivation: k_obs = (k_inact * [I]) / (K_I + [I]) to determine the maximal inactivation rate (kinact) and the inhibitor concentration at half-maximal inactivation (KI).
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for mechanism-based inhibition.
Caption: General experimental workflow for screening potential enzyme inhibitors.
Troubleshooting & Optimization
preventing polymerization of 2,2-Dimethylbut-3-ynoic acid during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on preventing the polymerization of 2,2-Dimethylbut-3-ynoic acid during chemical reactions. Unwanted polymerization is a common challenge that can lead to reduced yields, purification difficulties, and inconsistent results. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this versatile reagent.
Troubleshooting Guide
Unforeseen polymerization during a reaction can be detrimental to your experiment. This guide will help you identify the root cause of the issue and provide actionable steps to resolve it.
| Symptom | Possible Cause(s) | Troubleshooting Steps |
| Increased viscosity, gel formation, or solidification of the reaction mixture. | 1. Presence of Base: A basic reagent or impurity can deprotonate the terminal alkyne, initiating polymerization.[1] 2. High Reaction Temperature: Elevated temperatures can promote thermally induced polymerization and other side reactions.[1] 3. Presence of Radical Initiators: Contaminants such as peroxides or exposure to UV light can initiate radical polymerization. | 1. Base Neutralization/Avoidance: If a base is necessary, use a non-nucleophilic, sterically hindered base. Ensure all reagents and solvents are free from basic impurities. 2. Temperature Control: Run the reaction at the lowest effective temperature. Consider slow, controlled addition of reagents to manage exothermic processes. 3. Inert Conditions: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove oxygen. Protect the reaction from light by wrapping the flask in aluminum foil. |
| Formation of a polymeric or tarry substance. | 1. Localized Overheating: Poor stirring can create "hot spots" where polymerization is initiated. 2. High Concentration: High concentrations of the monomer can increase the likelihood of polymerization. | 1. Improve Agitation: Ensure efficient and vigorous stirring to maintain a homogeneous reaction mixture and temperature. 2. Dilution: Conduct the reaction at a lower concentration by using more solvent. |
| Low or no yield of the desired product, with the starting material consumed. | 1. Polymerization as the Main Reaction Pathway: The reaction conditions may strongly favor polymerization over the desired transformation. 2. Degradation of the Acid: The compound may be thermally unstable under the reaction conditions. | 1. Add a Polymerization Inhibitor: Introduce a suitable inhibitor at an appropriate concentration (see Table 1). Ensure the inhibitor is compatible with your reaction chemistry. 2. Re-evaluate Reaction Conditions: Assess the necessity of high temperatures or basic conditions and explore milder alternatives. |
| Broad, unresolved peaks in NMR spectra of the crude product. | Presence of Oligomers: Partial polymerization may have occurred, leading to a mixture of low molecular weight polymers. | 1. Review Inhibition Strategy: The concentration or type of inhibitor may have been insufficient. 2. Purification: Attempt to separate the desired product from the oligomers via column chromatography or distillation (use caution with heating). |
Frequently Asked Questions (FAQs)
Q1: What makes this compound prone to polymerization?
A1: The primary cause is the presence of the terminal alkyne. The hydrogen atom on the sp-hybridized carbon is acidic and can be removed by a base to form a reactive acetylide anion. This anion can then act as a nucleophile, attacking another molecule of the acid and initiating a chain-growth polymerization. Additionally, like many unsaturated molecules, it can be susceptible to radical polymerization initiated by heat, light, or impurities.[1]
Q2: How can I visually identify if polymerization is occurring?
A2: Signs of polymerization include a noticeable increase in the viscosity of the reaction mixture, the formation of a gel, or the appearance of a solid precipitate. In some cases, the solution may become cloudy or change color.
Q3: What are the best practices for storing this compound to prevent polymerization?
A3: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place, preferably refrigerated (2-8 °C). The container should be tightly sealed under an inert atmosphere, such as argon or nitrogen, to prevent exposure to moisture and oxygen.
Q4: What type of polymerization inhibitors can be used, and in what concentration?
A4: Phenolic compounds are commonly used as inhibitors for unsaturated molecules. While specific data for this compound is not abundant, inhibitors like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are effective for similar monomers. They are typically used in concentrations ranging from 10 to 1000 ppm. The optimal concentration depends on the reaction conditions and the required shelf-life.
Q5: Do I need to remove the inhibitor before my reaction?
A5: It depends on the nature of your reaction. Some catalysts and reagents can be sensitive to inhibitors. If the inhibitor is known to interfere with your desired transformation, it should be removed. However, for many applications, the low concentration of the inhibitor will not have a significant impact. If you do remove the inhibitor, the purified acid should be used immediately.
Q6: How can I remove a phenolic inhibitor if necessary?
A6: A common method for removing phenolic inhibitors like hydroquinone or MEHQ is to perform an aqueous base wash. The inhibitor is deprotonated by the base (e.g., dilute NaOH solution) and becomes water-soluble, allowing it to be extracted from the organic phase containing your acid. This should be followed by washes with water and brine, and then drying of the organic layer. The inhibitor-free acid is highly susceptible to polymerization and should be used immediately.
Data on Common Polymerization Inhibitors
The following table summarizes common free-radical polymerization inhibitors that can be considered for stabilizing this compound, based on their effectiveness with other unsaturated monomers.
Table 1: Common Free-Radical Polymerization Inhibitors
| Inhibitor | Acronym | Typical Concentration (ppm) | Mechanism of Action | Notes |
| 4-Methoxyphenol | MEHQ | 10 - 1000 | Radical scavenger. Requires oxygen to be effective.[2] | Commonly used for acrylates and other vinyl monomers. Can often be left in during reactions. |
| Hydroquinone | HQ | 100 - 1000 | Radical scavenger.[3] | Very effective, but can cause discoloration. May need to be removed before some reactions. |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Radical scavenger. | A common antioxidant and stabilizer. |
| Phenothiazine | PTZ | 10 - 500 | Radical scavenger. | Highly effective, often used in industrial processes. |
Note: The optimal inhibitor and its concentration should be determined experimentally for your specific application.
Experimental Protocols
Protocol 1: General Procedure for a Reaction Using this compound with an Inhibitor
This protocol outlines the general steps for performing a reaction where the polymerization of this compound is a concern.
-
Reagent and Glassware Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (argon or nitrogen).
-
Use anhydrous solvents. If necessary, distill solvents from an appropriate drying agent.
-
If the this compound does not already contain an inhibitor, add a suitable inhibitor (e.g., MEHQ or HQ) to the desired concentration from a stock solution.
-
-
Reaction Setup:
-
Assemble the reaction apparatus under an inert atmosphere.
-
Dissolve all other reagents in the anhydrous solvent in the reaction flask.
-
If the reaction is exothermic, cool the mixture in an ice bath.
-
-
Addition of this compound:
-
Dissolve the this compound (containing the inhibitor) in the anhydrous reaction solvent.
-
Add the acid solution to the reaction mixture dropwise using an addition funnel or a syringe pump. This allows for better temperature control.
-
-
Reaction Monitoring:
-
Maintain the reaction at the lowest effective temperature.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Observe the reaction mixture for any visual signs of polymerization.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction as appropriate for the specific chemistry.
-
Proceed with the standard aqueous work-up and purification procedures.
-
Protocol 2: Removal of Phenolic Inhibitors
This protocol describes a standard procedure for removing hydroquinone (HQ) or 4-methoxyphenol (MEHQ) from this compound prior to a reaction.
-
Dissolution:
-
Dissolve the this compound in a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
-
Aqueous Base Extraction:
-
Transfer the solution to a separatory funnel.
-
Wash the organic solution with a 5% aqueous sodium hydroxide (NaOH) solution. The phenolic inhibitor will be deprotonated and extracted into the aqueous layer. Repeat the wash 2-3 times. Caution: The acid will also react with the base. Ensure the desired product remains in the organic layer after acidification.
-
-
Neutralization and Washes:
-
Carefully acidify the aqueous layer with dilute HCl to re-protonate the this compound, which can then be extracted back into an organic solvent.
-
Wash the organic layer containing the purified acid with water and then with brine to remove any remaining aqueous soluble species.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator at a low temperature.
-
-
Immediate Use:
-
The resulting inhibitor-free this compound is highly susceptible to polymerization and should be used immediately. Do not store it without an inhibitor.
-
Visualizations
Caption: Base-catalyzed polymerization initiation of this compound.
Caption: A logical workflow for troubleshooting unwanted polymerization.
Caption: Workflow for the removal of phenolic inhibitors.
References
troubleshooting low yield in the synthesis of 2,2-Dimethylbut-3-ynoic acid
Welcome to the technical support center for the synthesis of 2,2-Dimethylbut-3-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is a common synthetic route for this compound?
A prevalent and effective method for synthesizing this compound is the carboxylation of 3,3-dimethyl-1-butyne. This process typically involves two key steps:
-
Deprotonation: The terminal alkyne is deprotonated using a strong base, such as n-butyllithium (n-BuLi) or a Grignard reagent, to form a lithium or magnesium acetylide intermediate.
-
Carboxylation: The acetylide intermediate then acts as a nucleophile, attacking carbon dioxide (usually in the form of dry ice) to form a carboxylate salt.
-
Acidic Workup: The reaction mixture is quenched with an aqueous acid to protonate the carboxylate salt, yielding the final product, this compound.
2. My yield of this compound is consistently low. What are the potential causes?
Low yields in this synthesis can arise from several factors. The following troubleshooting guide addresses the most common issues:
| Observation | Potential Cause | Recommended Solution |
| Low or no product formation | Inefficient Deprotonation: The base used may not be strong enough, or it may have degraded. | - Use a strong base like n-butyllithium. - Ensure the base is fresh and has been properly stored. - Consider using a slight excess of the base (1.1-1.2 equivalents). |
| Presence of Water: Trace amounts of water in the reagents or glassware will quench the organometallic intermediate. | - Thoroughly dry all glassware in an oven before use. - Use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of side products | Reaction with an excess of organolithium reagent: If an excess of organolithium reagent is used, it can react with the carboxylic acid product to form a ketone.[1][2] | - Carefully control the stoichiometry of the organolithium reagent. - Add the organolithium reagent dropwise to the alkyne solution at a low temperature. |
| Reaction with atmospheric CO₂: Premature exposure to atmospheric CO₂ can lead to unwanted side reactions. | - Maintain a positive pressure of inert gas throughout the reaction. - Introduce the dry ice or CO₂ gas quickly and efficiently. | |
| Difficulty in isolating the product | Incomplete protonation: Insufficient acid during the workup will result in the product remaining as a carboxylate salt in the aqueous layer. | - Ensure the aqueous layer is sufficiently acidic (pH < 3) after the quench. - Use a stronger acid if necessary. |
| Product loss during extraction: The product may have some solubility in the aqueous layer. | - Perform multiple extractions with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate). - Saturate the aqueous layer with sodium chloride to decrease the solubility of the organic product. |
3. How can I confirm the formation of the lithium acetylide intermediate?
While direct monitoring can be challenging without specialized equipment, a simple indirect method is to take a small aliquot of the reaction mixture after the addition of the base, quench it with a deuterated water (D₂O), and analyze the resulting 3,3-dimethyl-1-butyne by ¹H NMR spectroscopy. The disappearance of the terminal alkyne proton signal and the appearance of a new signal for the deuterated alkyne would indicate successful deprotonation.
4. What is the best way to introduce carbon dioxide into the reaction?
Solid carbon dioxide (dry ice) is a convenient and commonly used source. It is crucial to use freshly crushed, high-purity dry ice to minimize contamination with water. The dry ice should be added in excess to the solution of the acetylide intermediate. Alternatively, bubbling dry CO₂ gas through the reaction mixture is also an effective method.[3]
5. How should I purify the final product?
Purification of this compound typically involves the following steps:
-
Extraction: After the acidic workup, the product is extracted from the aqueous layer using an organic solvent.[4]
-
Washing: The organic layer is washed with brine to remove residual water.
-
Drying: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate.[4]
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Recrystallization or Distillation: Depending on the purity and physical state of the crude product, it can be further purified by recrystallization from a suitable solvent system or by vacuum distillation.[5][6]
Experimental Protocols
Protocol 1: Synthesis of this compound via Lithiation
-
Materials:
-
3,3-dimethyl-1-butyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice (solid CO₂)
-
Hydrochloric acid (HCl), aqueous solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, and condenser (all oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (nitrogen or argon)
-
-
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inlet for inert gas.
-
Under a positive pressure of inert gas, add anhydrous THF to the flask, followed by 3,3-dimethyl-1-butyne (1.0 equivalent).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 equivalents) dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.
-
Crush fresh dry ice into small pieces and add it in excess to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
Quench the reaction by slowly adding an aqueous solution of HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or vacuum distillation.
-
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: A logical guide to troubleshooting low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 5. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 6. researchgate.net [researchgate.net]
purification of 2,2-Dimethylbut-3-ynoic acid by recrystallization or chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,2-Dimethylbut-3-ynoic acid by recrystallization and column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound to consider before purification?
A1: Understanding the physical properties is crucial for selecting the appropriate purification method. Key data for this compound (CAS: 56663-76-4, Molecular Formula: C₆H₈O₂) is summarized below.[1] Note that experimental values can vary based on purity and experimental conditions.
| Property | Value | Source |
| Molecular Weight | 112.13 g/mol | Calculated |
| Boiling Point | 157 °C | [2] |
| Melting Point | Data not consistently available. The related compound, 2,2-dimethylbut-3-enoic acid, has a melting point of -6 °C.[3][4] As a solid, the melting point of the purified product should be sharp. | |
| Appearance | Expected to be a solid or liquid at room temperature. | |
| Solubility | As a carboxylic acid, it is expected to be soluble in polar organic solvents like ethers, alcohols, and chlorinated solvents. Its solubility in nonpolar solvents like hexanes is likely lower. Solubility in water is expected to be limited but may increase with pH. | General chemical principles |
Q2: How do I choose between recrystallization and column chromatography for purifying this compound?
A2: The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.
-
Recrystallization is often preferred for larger quantities of material when you have a solid product and know a suitable solvent system. It is effective at removing impurities that have different solubility profiles from your compound.[5][6]
-
Column chromatography is a more versatile technique suitable for purifying smaller amounts, separating mixtures with similar polarities, or when a suitable recrystallization solvent cannot be found.[7][8] It is also useful for removing non-volatile soluble impurities.
Below is a decision-making workflow to help you choose the appropriate method.
References
- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biosynth.com [biosynth.com]
- 3. echemi.com [echemi.com]
- 4. 2,2-dimethyl-3-butenoic acid [stenutz.eu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. mt.com [mt.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. web.uvic.ca [web.uvic.ca]
identifying and minimizing byproducts in 2,2-Dimethylbut-3-ynoic acid reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylbut-3-ynoic acid. Our goal is to help you identify and minimize byproducts in your reactions, ensuring a high yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes for this compound are the oxidation of 2-methyl-3-butyn-2-ol and the carboxylation of 3,3-dimethyl-1-butyne. The choice of method often depends on the availability of starting materials, scale of the reaction, and safety considerations.
Q2: What are the primary byproducts I should be aware of?
A2: Byproduct formation is highly dependent on the chosen synthetic route and reaction conditions. For the oxidation of 2-methyl-3-butyn-2-ol, potential byproducts include acetone and pyruvic acid resulting from oxidative cleavage of the alkyne bond. In the carboxylation of 3,3-dimethyl-1-butyne using a Grignard reagent, byproducts can include the starting alkyne (due to quenching of the Grignard reagent) and potentially dimeric species.
Q3: How can I best monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) can also be used to track the appearance of the desired product and potential volatile byproducts. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the key safety precautions when working with the reagents for this synthesis?
A4: Many of the reagents used in the synthesis of this compound are hazardous. Strong oxidizing agents like potassium permanganate and Jones reagent (chromium trioxide in sulfuric acid) are corrosive and toxic. Organometallic reagents such as Grignard reagents are highly flammable and moisture-sensitive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction closely using TLC or GC-MS until the starting material is consumed. If the reaction stalls, consider increasing the reaction time or temperature cautiously. |
| Degradation of Product | For oxidation reactions, avoid excessive heating or prolonged reaction times, which can lead to the oxidative cleavage of the alkyne bond. For Grignard reactions, ensure the reaction is quenched carefully to prevent side reactions. |
| Suboptimal Reagent Activity | Use freshly prepared or properly stored reagents. The activity of Grignard reagents can diminish over time, and the strength of oxidizing agents can vary. |
| Moisture Contamination (Grignard Route) | Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent. |
Issue 2: Presence of Significant Byproducts
| Byproduct Identity | Identification Method | Minimization Strategy |
| Acetone/Pyruvic Acid (from oxidative cleavage) | GC-MS analysis will show characteristic peaks for these compounds. 1H NMR may show a singlet for acetone around 2.17 ppm. | Use milder oxidizing agents if possible. Carefully control the reaction temperature and stoichiometry of the oxidant. |
| Unreacted 2-methyl-3-butyn-2-ol (Oxidation Route) | TLC analysis will show a spot corresponding to the starting material. 1H NMR will show a characteristic singlet for the hydroxyl proton. | Ensure a sufficient amount of the oxidizing agent is used. Monitor the reaction for complete consumption of the starting material. |
| Unreacted 3,3-dimethyl-1-butyne (Carboxylation Route) | This is a volatile compound and can be detected by GC-MS. | Ensure the Grignard reagent is formed efficiently and that the carboxylation step is carried out effectively. Use a slight excess of CO2. |
| Dimeric Species (Grignard Route) | These higher molecular weight byproducts may be observed by mass spectrometry. | Add the Grignard reagent slowly to the carbon dioxide source to avoid localized high concentrations of the reagent. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Oxidation of 2-methyl-3-butyn-2-ol with Potassium Permanganate
Materials:
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2-methyl-3-butyn-2-ol
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Potassium permanganate (KMnO4)
-
Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Diethyl ether
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methyl-3-butyn-2-ol in a suitable solvent like acetone or a mixture of t-butanol and water.
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Cool the solution in an ice bath.
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Prepare a solution of potassium permanganate in water.
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Slowly add the potassium permanganate solution to the cooled alcohol solution while stirring vigorously. Maintain the temperature below 10 °C.
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After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide has formed.
-
Filter the reaction mixture to remove the manganese dioxide.
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Acidify the filtrate with hydrochloric acid to a pH of approximately 2.
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Extract the aqueous solution with diethyl ether.
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Combine the organic extracts and dry over anhydrous magnesium sulfate.
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Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or distillation.
Protocol 2: Synthesis of this compound via Carboxylation of 3,3-dimethyl-1-butyne
Materials:
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3,3-dimethyl-1-butyne
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Magnesium turnings
-
Ethyl bromide (for Grignard initiation)
-
Anhydrous diethyl ether or THF
-
Dry ice (solid CO2)
-
Hydrochloric acid (HCl)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine or a few drops of ethyl bromide to initiate the reaction.
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In the dropping funnel, place a solution of 3,3-dimethyl-1-butyne in anhydrous diethyl ether.
-
Slowly add the alkyne solution to the magnesium turnings. The reaction should start spontaneously. If not, gentle heating may be required.
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After the addition is complete, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.
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Cool the Grignard solution in an ice-salt bath.
-
Carefully add crushed dry ice to the reaction mixture in small portions while stirring.
-
After the addition of dry ice is complete, allow the mixture to warm to room temperature.
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Quench the reaction by slowly adding dilute hydrochloric acid.
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Separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization or distillation.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting decision tree for byproduct identification.
Technical Support Center: Optimizing Amide Coupling with 2,2-Dimethylbut-3-ynoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving the sterically hindered terminal alkyne, 2,2-Dimethylbut-3-ynoic acid.
Frequently Asked Questions (FAQs)
Q1: Why is amide coupling with this compound challenging?
The primary challenge arises from steric hindrance. The gem-dimethyl group adjacent to the carboxylic acid moiety physically obstructs the approach of the amine, slowing down the reaction rate and often leading to low yields with standard coupling protocols.
Q2: My reaction is showing low or no yield. What are the common causes?
Several factors can contribute to poor outcomes:
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Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough to overcome the steric hindrance and efficiently activate the carboxylic acid.
-
Poor Nucleophilicity of the Amine: Electron-deficient anilines or sterically hindered secondary amines may not be reactive enough to attack the activated ester.
-
Inappropriate Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical and can significantly impact the yield.
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Hydrolysis: The presence of water can hydrolyze the activated intermediate, reverting it to the carboxylic acid. It is crucial to use anhydrous solvents and reagents.[1]
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Side Reactions: The coupling reagent itself can sometimes react with the amine, forming inactive byproducts.[2]
Q3: Which coupling reagents are recommended for this type of sterically hindered acid?
For sterically hindered substrates, more powerful coupling reagents are often necessary. Consider the following options:
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are known for their high efficiency and rapid reaction kinetics, making them suitable for difficult couplings.[2][3]
-
Phosphonium Salts: PyBOP and PyBrOP are also effective but be aware that the byproduct of BOP, hexamethylphosphoramide, is highly carcinogenic.
-
Propanephosphonic Acid Anhydride (T3P®): This reagent is known for its high selectivity, low epimerization, and the formation of water-soluble byproducts, which simplifies workup.[4]
-
Carbodiimides with Additives: While standard carbodiimides like EDC or DCC alone may be insufficient, their use in combination with additives like HOBt or DMAP can enhance reactivity. A combination of EDC, DMAP, and a catalytic amount of HOBt has been shown to be effective for coupling electron-deficient amines.[5]
Q4: Can I pre-activate the carboxylic acid to improve the reaction?
Yes, pre-activation is a highly recommended strategy. Activating this compound before adding the amine can significantly improve yields. Two common methods are:
-
Formation of the Acyl Chloride: Reacting the carboxylic acid with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF yields the more reactive acyl chloride. This can then be reacted with the amine.
-
In Situ Acyl Fluoride Formation: The use of fluorinating agents like BTFFH to generate the acyl fluoride in situ has proven effective for coupling sterically hindered substrates.[6]
Q5: What are the best solvents and bases to use?
-
Solvents: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) are commonly used. Ensure they are anhydrous.
-
Bases: A non-nucleophilic, sterically hindered base is preferred to avoid side reactions. N,N-Diisopropylethylamine (DIPEA) is a common choice. For some protocols, pyridine is used.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Inefficient activation of the carboxylic acid. | Switch to a more powerful coupling reagent (e.g., HATU, COMU, T3P®). Consider pre-activating the acid to its acyl chloride or acyl fluoride. |
| Low nucleophilicity of the amine. | Increase the reaction temperature and/or reaction time. If possible, use a more reactive amine derivative. | |
| Steric hindrance. | Use a coupling strategy that minimizes steric interactions, such as forming the smaller acyl fluoride intermediate. Increase reaction time and temperature. | |
| Hydrolysis of activated intermediate. | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | |
| Multiple Spots on TLC (Side Products) | Reaction of amine with coupling reagent. | For uronium reagents like HATU, pre-activate the carboxylic acid for 15-30 minutes before adding the amine to minimize the formation of guanidinium byproducts.[2] |
| Epimerization (if chiral centers are present). | Use additives known to suppress racemization, such as HOBt or OxymaPure.[1] Running the reaction at a lower temperature can also help. T3P® in combination with pyridine is also reported to minimize epimerization.[7] | |
| Difficulty in Product Purification | Byproducts from the coupling reagent. | Choose a reagent with water-soluble byproducts like EDC or T3P® to simplify aqueous workup. DCC produces a urea byproduct that is often insoluble and can be removed by filtration. |
Data on Coupling Reagent Performance for Hindered Systems
While specific comparative data for this compound is limited in the literature, the following table summarizes the performance of various coupling reagents in other challenging, sterically hindered amide couplings, which can serve as a useful guide.
| Coupling Reagent/Method | Amine Type | Typical Yields | Notes |
| HATU / DIPEA | Primary & Secondary Amines | Good to Excellent | Highly efficient for hindered systems. Pre-activation of the acid is recommended.[3] |
| EDC / HOBt / DMAP | Electron-deficient Anilines | Good to Excellent | A specific protocol has been developed for this combination, showing high yields.[5] |
| Acyl Fluoride (in situ) | Hindered Amines | Good to Excellent | Minimizes steric hindrance at the activated carbonyl, leading to improved yields for challenging substrates.[6] |
| T3P® / Pyridine | Various Amines | Good to Excellent | Known for low epimerization and easy workup due to water-soluble byproducts.[4][7] |
| COMU / DIPEA | Various Amines | Good to Excellent | A more recent uronium reagent reported to be highly efficient, sometimes superior to HATU for hindered couplings.[2][8] |
| DCC / DMAP | Primary Amines | Moderate to Good | A classic method; the dicyclohexylurea (DCU) byproduct is insoluble and can be filtered off, but this can sometimes complicate purification. |
Experimental Protocols
Protocol 1: Acyl Chloride Formation and Coupling
Step 1: Synthesis of 2,2-Dimethylbut-3-ynoyl chloride
-
To a stirred solution of this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen), add a catalytic amount of anhydrous DMF (1-2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 eq) dropwise. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-3 hours, monitoring by TLC or IR for the disappearance of the carboxylic acid.
-
Once complete, carefully remove the solvent and excess reagent in vacuo. The crude acyl chloride is often used immediately in the next step without further purification.
Step 2: Amide Coupling
-
Dissolve the amine (1.0 eq) and a non-nucleophilic base such as DIPEA (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere and cool to 0 °C.
-
Slowly add the crude 2,2-dimethylbut-3-ynoyl chloride (1.1 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU-Mediated Coupling
-
Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM under an inert atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For hindered substrates, the reaction may require heating (e.g., 40-60 °C) and longer reaction times (12-24 hours).
-
Upon completion, quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: EDC/DMAP/HOBt Catalyzed Coupling for Electron-Deficient Amines[5]
-
To a stirred solution of this compound (1.2 eq) in acetonitrile (MeCN), add the electron-deficient amine (1.0 eq).
-
Add EDC (1.0 eq), DMAP (1.0 eq), and HOBt (0.1 eq).
-
Add DIPEA (if the amine is a hydrochloride salt, for example).
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. Reaction times may be long (12-48 hours).
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualized Workflows
Caption: A troubleshooting workflow for low-yield amide coupling reactions.
Caption: General experimental workflows for amide coupling of this compound.
References
- 1. Comparative study of methods to couple hindered peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
challenges in the scale-up of 2,2-Dimethylbut-3-ynoic acid synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylbut-3-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the scale-up of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial or large-scale laboratory routes for synthesizing this compound?
A1: There are two primary, well-established routes for the synthesis of this compound on a larger scale:
-
Route A (Two-Step Oxidation): This route begins with the base-catalyzed reaction of acetone and acetylene (a Favorskii reaction) to produce the intermediate 2-methyl-3-butyn-2-ol.[1] This tertiary propargyl alcohol is then oxidized to the final carboxylic acid product, commonly using a strong oxidizing agent like the Jones reagent.[2][3]
-
Route B (Grignard Carboxylation): This method involves the formation of an alkynyl Grignard reagent from a suitable precursor, such as 3-halo-3-methyl-1-butyne, followed by reaction with carbon dioxide (carboxylation) and acidic workup to yield the desired product.[4][5]
Q2: What are the main safety concerns when scaling up the synthesis?
A2: For Route A, the primary hazard is the handling of acetylene gas, which is highly flammable and can undergo explosive decomposition under pressure or at elevated temperatures.[6] For Route B, the challenges are associated with large-scale Grignard reactions, which can have highly exothermic and difficult-to-initiate reactions, posing a risk of runaway reactions.[7][8] Both routes involve handling corrosive and reactive reagents that require appropriate personal protective equipment (PPE) and engineering controls.
Q3: My oxidation of 2-methyl-3-butyn-2-ol (Route A) is giving low yields. What are the likely causes?
A3: Low yields in the oxidation step are often due to incomplete reaction or degradation of the product. If using Jones reagent, ensure the color of the solution remains orange, indicating an excess of the oxidant.[9] The reaction is exothermic and requires careful temperature control to prevent side reactions. Over-oxidation is generally not an issue as the product is a carboxylic acid, but incomplete oxidation may leave unreacted starting material.
Q4: I am struggling with the purification of the final carboxylic acid. What are the common impurities and best purification methods?
A4: Common impurities depend on the synthetic route. In Route A, chromium salts (if using Jones oxidation) and unreacted starting alcohol are typical.[9] In Route B, byproducts from Wurtz coupling can be present.[6] Purification can be challenging due to the physical properties of the acid. The primary methods include:
-
Vacuum Distillation: Effective for separating the product from non-volatile impurities like salts.
-
Recrystallization: Can be used if a suitable solvent system is identified to remove organic impurities.
-
Acid-Base Extraction: An aqueous workup involving extraction into a basic solution, washing the aqueous layer with an organic solvent to remove neutral impurities, and then re-acidifying to precipitate or extract the pure carboxylic acid is a standard method for purifying carboxylic acids.[10]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the scale-up of this compound synthesis.
Problem 1: Low or No Yield in Grignard Reaction (Route B)
| Potential Cause | Troubleshooting Steps & Solutions |
| Reaction Failed to Initiate | Grignard reactions can have a significant induction period. Ensure magnesium turnings are fresh and activated. Methods for activation include crushing the magnesium in a dry mortar, using a crystal of iodine, or adding a small amount of 1,2-dibromoethane.[11] |
| Anhydrous Conditions Not Maintained | Grignard reagents are extremely strong bases and are quenched by protic sources like water.[4] Ensure all glassware is oven- or flame-dried and all solvents are rigorously anhydrous. Perform the reaction under an inert atmosphere (Nitrogen or Argon). |
| Poor Quality Reagents | Use high-purity magnesium and alkyl halide. Impurities in the magnesium can prevent initiation.[7] |
| Side Reactions (e.g., Wurtz Coupling) | High local concentrations of the alkyl halide upon addition can favor Wurtz coupling (R-X + R-MgX → R-R). Add the halide slowly to the magnesium suspension to maintain a low concentration. Proper agitation is crucial on scale-up to ensure good mixing.[6] |
Problem 2: Incomplete Oxidation or Side Reactions (Route A - Jones Oxidation)
| Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete Reaction | A persistent green color of the chromium(III) species indicates that all the oxidant has been consumed.[2] Add Jones reagent dropwise until the orange-red color of chromium(VI) persists, indicating the reaction is complete.[9] |
| Exothermic Reaction Out of Control | The oxidation is highly exothermic. Scale-up requires efficient heat management. Use a jacketed reactor and control the addition rate of the Jones reagent to maintain the desired temperature (typically below 30°C).[9] |
| Formation of Byproducts | While Jones oxidation is robust, extreme temperatures can lead to degradation. Ensure proper temperature control. The acidic nature of the reagent is generally compatible with the alkyne group, but sensitive substrates may require alternative, milder oxidants.[2] |
| Difficult Workup | The workup involves quenching excess oxidant (e.g., with isopropanol) and removing chromium salts.[9] Filtration of the chromium salts can be slow on a large scale. Consider alternative workup procedures or non-chromium-based oxidants for easier purification. |
Experimental Protocols & Data
Protocol 1: Synthesis of 2-methyl-3-butyn-2-ol (Route A, Step 1)
This protocol is based on the Favorskii reaction for the industrial-scale production of the alcohol intermediate.[1]
-
Setup: In a suitable high-pressure reactor equipped for gas dispersion and cooling, charge liquid ammonia and a catalytic amount of potassium hydroxide.
-
Reaction: Cool the reactor and feed acetylene gas and acetone into the vessel. The acetylene is dissolved in the liquid ammonia for a homogeneous reaction.[12]
-
Monitoring: The reaction is exothermic and requires cooling to maintain temperature and pressure within safe limits.
-
Workup: After the reaction is complete, the ammonia is flashed off and recovered. The crude product is neutralized (e.g., with ammonium chloride), and purified by distillation.
Protocol 2: Oxidation of 2-methyl-3-butyn-2-ol (Route A, Step 2 - Jones Oxidation)
This protocol describes a laboratory-scale Jones oxidation which can be adapted for scale-up with appropriate engineering controls.[9]
-
Jones Reagent Preparation: In a separate vessel, dissolve chromium trioxide (CrO₃) in concentrated sulfuric acid (H₂SO₄), then carefully dilute with water.
-
Setup: In a jacketed reactor, dissolve 2-methyl-3-butyn-2-ol (1.0 eq) in acetone. Cool the solution using an ice-water bath or circulator.
-
Oxidation: Slowly add the prepared Jones reagent dropwise to the stirred alcohol solution, maintaining the internal temperature below 30°C. Continue addition until the orange-red color persists.
-
Quenching: Once the reaction is complete (monitored by TLC or GC), quench the excess oxidant by the slow addition of isopropanol until the orange color disappears and a green precipitate forms.
-
Workup and Purification: Remove the acetone by distillation. Add water to the residue and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude acid can be further purified by vacuum distillation.
Quantitative Data: Comparison of Oxidizing Agents for Route A
| Oxidizing Agent | Typical Conditions | Pros | Cons on Scale-Up |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0-30°C | Inexpensive, high-yielding, rapid reaction.[3] | Highly toxic and carcinogenic Cr(VI) waste, highly acidic, strongly exothermic.[9] |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Inexpensive, powerful oxidant | Often low selectivity, can cleave C-C bonds, generates large amounts of MnO₂ waste. |
| Ruthenium(VIII) oxide (RuO₄) | CCl₄/CH₃CN/H₂O (catalytic RuCl₃ with NaIO₄) | Very powerful, effective for hindered alcohols | Expensive, toxic, volatile oxidant. |
| Aerobic Oxidation | Catalytic Fe(NO₃)₃/TEMPO, O₂ | Environmentally friendly ("green"), uses air as oxidant.[13] | May require specialized catalysts and equipment for gas handling, catalyst deactivation can be an issue. |
Visualizations
Experimental and Logical Workflows
Caption: High-level workflows for the two primary synthesis routes.
Caption: A decision tree for troubleshooting low product yield.
Caption: Desired reaction and major side reaction in the Grignard route.
References
- 1. 2-Methylbut-3-yn-2-ol - Wikipedia [en.wikipedia.org]
- 2. Jones Oxidation [organic-chemistry.org]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Direct Synthesis of Heavy Grignard Reagents: Challenges, Limitations, and Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 8. chemium.com [chemium.com]
- 9. benchchem.com [benchchem.com]
- 10. US2255421A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. 2,2-dimethylbut-3-enoic acid synthesis - chemicalbook [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
managing the stability of 2,2-Dimethylbut-3-ynoic acid in acidic or basic media
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and handling of 2,2-Dimethylbut-3-ynoic acid in various experimental conditions.
Troubleshooting Guides and FAQs
Question 1: I am observing a loss of my starting material, this compound, when working in a strongly basic solution (e.g., pH > 10). What is likely happening?
Answer: In strongly basic media, the most probable event is the deprotonation of the terminal alkyne. The hydrogen on the carbon of the C≡C triple bond is weakly acidic and can be removed by a strong base to form a sodium acetylide salt. This results in the formation of the corresponding carboxylate salt of the acetylide. While this is not a degradation of the carbon skeleton, it will change the chemical properties and chromatographic behavior of your compound.
-
Troubleshooting Steps:
-
Confirm the identity of the new species by techniques such as NMR or mass spectrometry.
-
If deprotonation is undesirable, consider using a less basic medium or protecting the alkyne functionality if your experimental design allows.
-
If the acetylide formation is the intended step, ensure your downstream reactions are compatible with this species.
-
Question 2: My experiment in a strong acid (e.g., pH < 2) seems to be yielding an unexpected ketone. What is this product and why is it forming?
Answer: Under strong acidic conditions, especially in the presence of water, this compound can undergo acid-catalyzed hydration of the alkyne triple bond.[1][2] This reaction follows Markovnikov's rule, where a hydroxyl group adds to the more substituted carbon of the alkyne, leading to the formation of an enol intermediate. This enol is unstable and will rapidly tautomerize to the more stable ketone, specifically 3,3-dimethyl-2-oxobutanoic acid.[1]
-
Troubleshooting Steps:
-
Characterize the ketone byproduct using analytical methods like IR (presence of a new carbonyl stretch), NMR (disappearance of the acetylenic proton signal and appearance of new methyl signals), and mass spectrometry.
-
To avoid this side reaction, minimize the exposure of this compound to strong aqueous acids, especially at elevated temperatures.
-
If the reaction must be performed in an acidic medium, consider using non-aqueous acidic conditions if possible.
-
Question 3: I am concerned about the stability of the carboxylic acid group itself. Can it degrade in acidic or basic media?
Answer: The carboxylic acid functional group is generally stable under a wide range of pH conditions.[3][4]
-
In acidic media: The carboxylic acid will remain largely protonated and is generally inert to degradation.[3]
-
In basic media: The carboxylic acid will be deprotonated to form the corresponding carboxylate salt. This salt is resonance-stabilized and generally stable.[4][5]
Significant degradation of the carboxylic acid group itself (e.g., decarboxylation) is unlikely under typical experimental conditions unless harsh conditions like very high temperatures are employed, or if there is a β-carbonyl group, which is not the case for this molecule.[6][7][8]
Question 4: Can this compound undergo decarboxylation?
Answer: Spontaneous decarboxylation of this compound is not expected under normal acidic or basic conditions at moderate temperatures.[8] Decarboxylation reactions are most facile for β-keto acids or when other specific activating groups are present.[6][7] Since this compound does not possess such a feature, the loss of CO2 is not a common degradation pathway.
Summary of Potential Stability Issues
| Condition | Potential Reaction | Primary Product | Mitigation Strategies |
| Strongly Acidic (aqueous) | Acid-catalyzed hydration | 3,3-dimethyl-2-oxobutanoic acid | Avoid prolonged exposure to strong aqueous acids, especially at elevated temperatures. Use non-aqueous acidic conditions if feasible. |
| Strongly Basic | Deprotonation of terminal alkyne and carboxylic acid | 2,2-Dimethylbut-3-ynoate acetylide salt | Use a milder base if deprotonation is not desired. Protect the alkyne if necessary for subsequent reactions. |
| Neutral | Generally stable | - | Standard good laboratory practices for storage and handling are sufficient. |
Experimental Protocols
Protocol 1: Assessing Stability in Acidic Media
-
Preparation of Solutions:
-
Prepare a stock solution of this compound of known concentration (e.g., 10 mg/mL) in an appropriate organic solvent (e.g., acetonitrile or methanol).
-
Prepare acidic aqueous solutions at the desired pH values (e.g., pH 1, 2, and 4) using dilute HCl or H₂SO₄.
-
-
Stability Study:
-
In separate vials, add a precise volume of the stock solution to each of the acidic solutions to achieve a final desired concentration (e.g., 100 µg/mL).
-
Include a control sample in a neutral aqueous solution (e.g., pH 7).
-
Incubate the vials at a controlled temperature (e.g., room temperature or 40°C).
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench any ongoing reaction by neutralizing the sample with a suitable base if necessary.
-
Analyze the samples by a suitable chromatographic method (e.g., HPLC-UV or LC-MS) to quantify the remaining amount of this compound and to identify any degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time for each pH condition.
-
Calculate the degradation rate constant and half-life at each pH.
-
Protocol 2: Assessing Stability in Basic Media
-
Preparation of Solutions:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare basic aqueous solutions at the desired pH values (e.g., pH 9, 10, and 12) using a suitable buffer or dilute NaOH.
-
-
Stability Study:
-
Follow the same procedure as in Protocol 1, adding the stock solution to the basic solutions.
-
Include a control sample at pH 7.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots and neutralize with a suitable acid to stop any base-catalyzed reactions.
-
Analyze the samples by HPLC-UV or LC-MS. Note that the deprotonated form may have a different retention time.
-
-
Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the stability of the compound under basic conditions.
-
Visualizations
Caption: Acid-catalyzed hydration pathway.
Caption: Deprotonation in basic media.
References
- 1. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. quora.com [quora.com]
- 4. britannica.com [britannica.com]
- 5. savemyexams.com [savemyexams.com]
- 6. Decarboxylation - Wikipedia [en.wikipedia.org]
- 7. Reactivity: Decarboxylation [employees.csbsju.edu]
- 8. Decarboxylation - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Strategies for Overcoming Steric Hindrance in 2,2-Dimethylbut-3-ynoic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2,2-Dimethylbut-3-ynoic acid. The gem-dimethyl group adjacent to the carboxylic acid and alkyne functionalities in this versatile building block presents unique steric challenges that can impede reactivity. This guide provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Activating the Carboxylic Acid for Esterification and Amidation
Q1: My esterification/amidation reaction with this compound is sluggish and gives low yields. What is the primary cause?
A1: The principal reason for low reactivity is the steric hindrance caused by the gem-dimethyl group at the α-position to the carbonyl. This bulkiness physically blocks the approach of nucleophiles (alcohols and amines) to the carbonyl carbon, significantly slowing down the reaction rate compared to less hindered carboxylic acids. Standard condensation methods are often insufficient to overcome this steric barrier.
Q2: What strategies can I employ to activate the carboxylic acid and improve yields for esterification and amidation reactions?
A2: To overcome the steric hindrance, more potent activation methods are required. Consider the following strategies:
-
For Esterification:
-
Steglich Esterification: This is a mild and effective method for sterically hindered acids. It utilizes dicyclohexylcarbodiimide (DCC) or a water-soluble equivalent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][2] DMAP acts as an acyl transfer catalyst, accelerating the reaction.[2]
-
Mitsunobu Reaction: For reactions with primary and secondary alcohols, the Mitsunobu reaction can be highly effective.[3][4][5] This method uses triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol, which then reacts with the carboxylic acid.[5][6] It is particularly useful as it proceeds with inversion of stereochemistry at the alcohol center.[7]
-
-
For Amidation:
-
High-Activity Coupling Reagents: Standard peptide coupling reagents are often necessary. Onium salt-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HCTU, and COMU are highly recommended for coupling hindered amino acids and are applicable here.[8] HATU is known for its high reactivity and speed.[8][9]
-
Phosphonium Salt Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also very effective and can minimize potential side reactions like guanidinylation that can occur with some uronium salts.[8]
-
Q3: I am attempting to couple this compound with a sterically hindered amine/alcohol, and even with activating agents, the yield is poor. What can I do?
A3: When both coupling partners are sterically hindered, reaction conditions must be carefully optimized.
-
Increase Reagent Equivalents: Use a slight excess of the coupling reagent (e.g., 1.1-1.5 equivalents) and the nucleophile (amine/alcohol) if it is not the limiting reagent.
-
Elevated Temperature: Gently heating the reaction mixture can provide the necessary activation energy. However, monitor the reaction closely for potential side reactions or decomposition, especially of the activated acid intermediate.
-
Extended Reaction Time: Sterically hindered reactions are inherently slower. Allow for longer reaction times (24-48 hours) and monitor progress by TLC or LC-MS.
-
Solvent Choice: Use polar aprotic solvents like DMF or NMP, which can help to solvate charged intermediates and improve reaction rates.
Section 2: Reactions at the Terminal Alkyne
Q4: My Sonogashira coupling reaction using a derivative of this compound is not proceeding well. What are the likely issues?
A4: The gem-dimethyl group can influence the accessibility of the alkyne. Key factors to troubleshoot in a Sonogashira coupling are the catalyst system and reaction conditions.
-
Catalyst Choice: While standard Pd(PPh₃)₂Cl₂/CuI systems are common, sterically hindered substrates may benefit from catalysts with bulkier, more electron-rich phosphine ligands which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[10]
-
Copper-Free Systems: To avoid the common side reaction of alkyne homocoupling (Glaser coupling), consider a copper-free Sonogashira protocol. These might require different palladium catalysts or higher temperatures.[11]
-
Base Selection: A strong, non-nucleophilic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. Ensure it is anhydrous and used in sufficient excess (at least 2 equivalents) to neutralize the generated HX and deprotonate the alkyne.[12]
-
Inert Atmosphere: Oxygen can lead to homocoupling and catalyst degradation. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[13]
Q5: I am attempting a copper-catalyzed azide-alkyne cycloaddition (CuAAC or "Click Chemistry") with a this compound derivative. Is the steric hindrance a major concern?
A5: The CuAAC reaction is generally very robust and less sensitive to steric hindrance compared to other coupling reactions.[14] The transition state is further from the bulky gem-dimethyl group. However, for extremely hindered azides, the reaction rate might be slower.
-
Ligand Acceleration: The use of accelerating ligands for the copper catalyst, such as tris(triazolylmethyl)amines (e.g., TBTA) or bathophenanthroline, can significantly increase the reaction rate.[15]
-
Catalyst Source: Ensure an active Cu(I) species is present. This is typically generated in situ from a Cu(II) salt (like CuSO₄) with a reducing agent (like sodium ascorbate).[16] Alternatively, using a Cu(I) source like CuI can be effective.[17]
Q6: Can this compound or its esters act as a dienophile in a Diels-Alder reaction?
A6: Yes, the alkyne moiety can participate as a dienophile in [4+2] cycloaddition reactions. However, the gem-dimethyl group can sterically disfavor the approach of the diene.[18]
-
High Temperature: Thermal conditions are often required to overcome the activation barrier.
-
High Pressure: Applying high pressure (e.g., 8-15 kbar) is a very effective strategy for promoting sterically hindered cycloadditions, often allowing the reaction to proceed at lower temperatures and with higher yields.
-
Lewis Acid Catalysis: Lewis acids can activate the dienophile, making it more electrophilic and accelerating the reaction.
-
Diene Choice: Using more reactive, electron-rich dienes can improve conversion rates.
Quantitative Data Summary
The following table summarizes typical conditions and expected outcomes for key reactions. Note that yields are highly dependent on the specific substrates and precise conditions used.
| Reaction Type | Reagents/Catalyst | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Troubleshooting Notes |
| Steglich Esterification | DCC (1.1 eq), DMAP (0.1 eq) | DCM | 0 to RT | 3 - 12 | 75 - 90 | Use for acid-sensitive substrates.[1] DCU byproduct removal is key. |
| Amidation (HATU) | HATU (1.1 eq), DIPEA (2-3 eq) | DMF | 0 to RT | 1 - 24 | 70 - 95 | Highly effective for hindered substrates.[9][19] Monitor for racemization if chiral amines are used. |
| Mitsunobu Esterification | PPh₃ (1.5 eq), DEAD/DIAD (1.5 eq) | THF | 0 to RT | 2 - 12 | 60 - 85 | Best for primary/secondary alcohols.[5] Inversion of stereochemistry.[7] |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ (2-5 mol%), CuI (5-10 mol%), TEA | THF/Toluene | RT to 80 | 6 - 24 | 65 - 90 | Strict inert atmosphere is critical to prevent homocoupling.[13] |
| CuAAC ("Click") | CuSO₄ (1-5 mol%), NaAsc (10-20 mol%) | tBuOH/H₂O | RT | 1 - 12 | > 90 | Generally robust and high-yielding.[16] |
| Diels-Alder | (Thermal or High Pressure) | Toluene or neat | 110 - 180 (thermal) or RT (high pressure) | 12 - 72 | 50 - 85 | High pressure can dramatically improve yields for hindered systems. |
Experimental Protocols
Protocol 1: Steglich Esterification with a Hindered Alcohol
This protocol describes a general procedure for the esterification of this compound with a sterically hindered secondary alcohol.
Materials:
-
This compound (1.0 eq)
-
Hindered Alcohol (e.g., Isopropanol, 1.2 eq)
-
Dicyclohexylcarbodiimide (DCC, 1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP, 0.1 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (Argon or N₂), dissolve this compound, the alcohol, and DMAP in anhydrous DCM.
-
Cool the solution to 0 °C using an ice-water bath.
-
Add a solution of DCC in anhydrous DCM dropwise to the cooled mixture over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amidation using HATU with a Hindered Amine
This protocol outlines the coupling of this compound with a primary or secondary amine that may be sterically demanding.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in anhydrous DMF at 0 °C under an inert atmosphere, add HATU and DIPEA.[19]
-
Stir the mixture at 0 °C for 15-30 minutes to pre-activate the acid.
-
Add the amine to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with 10% LiCl (aq) (3x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Decision Workflow for Overcoming Poor Amidation/Esterification Yields
Caption: Troubleshooting workflow for amidation and esterification.
General Catalytic Cycle for Sonogashira Coupling
Caption: Simplified Sonogashira cross-coupling catalytic cycle.
References
- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 2. Steglich Esterification [organic-chemistry.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. depts.washington.edu [depts.washington.edu]
- 14. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 17. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 19. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
avoiding decarboxylation of 2,2-Dimethylbut-3-ynoic acid under thermal stress
Welcome to the technical support center for 2,2-Dimethylbut-3-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the thermal decarboxylation of this valuable synthetic building block. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to decarboxylation under thermal stress?
A1: this compound is a β,γ-unsaturated carboxylic acid. Like other compounds in this class, it is susceptible to thermal decarboxylation. This reaction is facilitated by a cyclic six-membered transition state, which leads to the loss of carbon dioxide and the formation of an alkene. The gem-dimethyl group at the α-position can further influence the stability and reactivity of the molecule.
Q2: At what temperature does decarboxylation of this compound become a significant issue?
Q3: What are the primary strategies to prevent the decarboxylation of this compound during a reaction that requires heating?
A3: The most effective strategy to prevent decarboxylation is to protect the carboxylic acid functional group. By converting the carboxylic acid into a more thermally stable derivative, such as an ester or an amide, the propensity for decarboxylation is significantly reduced. This approach allows for reactions to be carried out at higher temperatures without the undesired loss of the carboxyl group.
Q4: How do I choose the right protecting group for my application?
A4: The choice of protecting group depends on the specific reaction conditions you plan to employ and the overall synthetic strategy. Key considerations include the stability of the protecting group to your reaction conditions and the ease of its removal without affecting other functional groups in your molecule. A summary of common protecting groups for carboxylic acids is provided in the table below.
Troubleshooting Guide: Unwanted Decarboxylation
If you are observing the formation of byproducts resulting from decarboxylation, consult the following guide for potential causes and solutions.
| Observation | Potential Cause | Recommended Solution |
| Low yield of desired product and/or presence of 3,3-dimethyl-1-butyne in reaction mixture. | The reaction temperature is too high, leading to thermal decarboxylation of the starting material or product. | - Lower the reaction temperature if the reaction kinetics allow. - Consider using a more active catalyst to enable the reaction to proceed at a lower temperature. - Protect the carboxylic acid group as an ester or amide prior to the thermally sensitive step. |
| Reaction mixture turns dark or shows signs of polymerization. | In addition to decarboxylation, other side reactions may be occurring at elevated temperatures. The terminal alkyne can also be reactive under certain conditions. | - Optimize the reaction conditions to be as mild as possible (temperature, reaction time). - Ensure the reaction is carried out under an inert atmosphere to prevent oxidation. - Protect the carboxylic acid to increase the overall stability of the molecule. |
| Inconsistent reaction outcomes when scaling up. | Thermal gradients in larger reaction vessels can lead to localized "hot spots" where decarboxylation is more pronounced. | - Ensure efficient stirring and uniform heating of the reaction mixture. - For larger scale reactions, consider a reactor design that provides better heat transfer. - Protecting the carboxylic acid is a robust strategy to ensure reproducibility upon scale-up. |
Data Presentation: Protecting Groups for Carboxylic Acids
The following table summarizes common protecting groups for carboxylic acids and the conditions for their removal. This information can guide the selection of an appropriate protecting group to avoid decarboxylation.
| Protecting Group | Formation | Stability | Cleavage Conditions |
| Methyl Ester | CH₃OH, acid catalyst (e.g., H₂SO₄) or TMSCHN₂ | Generally stable to neutral and mildly acidic/basic conditions. | Saponification (e.g., NaOH, H₂O/MeOH), or strong acid hydrolysis. |
| tert-Butyl Ester | Isobutylene, acid catalyst or (Boc)₂O, DMAP | Stable to basic and nucleophilic conditions. | Strong acid (e.g., TFA, HCl). |
| Benzyl Ester | Benzyl alcohol, acid catalyst or benzyl bromide, base | Stable to acidic and basic conditions. | Hydrogenolysis (H₂, Pd/C). |
| Silyl Ester (e.g., TBDMS) | TBDMS-Cl, imidazole | Sensitive to both acidic and basic conditions. | Fluoride ion (e.g., TBAF), or mild acid. |
| Amide | Amine, coupling agent (e.g., DCC, EDC) | Very stable to a wide range of conditions. | Harsh acidic or basic hydrolysis at elevated temperatures. |
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
This protocol describes a general procedure for the esterification of this compound to improve its thermal stability.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Organic solvent (e.g., diethyl ether or dichloromethane)
Procedure:
-
Dissolve this compound (1.0 eq) in an excess of anhydrous methanol.
-
Cool the solution in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). Alternatively, for a milder procedure, thionyl chloride (1.2 eq) can be added dropwise at 0°C, followed by refluxing the methanol solution.
-
Allow the reaction to stir at room temperature or gently reflux until the reaction is complete (monitor by TLC or GC-MS).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the methyl 2,2-dimethylbut-3-ynoate.
Visualizations
Decarboxylation Pathway of this compound
Caption: Proposed mechanism for the thermal decarboxylation of this compound.
Experimental Workflow for Avoiding Decarboxylation
Caption: Recommended workflow to prevent decarboxylation during thermally sensitive reactions.
References
Technical Support Center: Optimizing Sonogashira Couplings with Hindered 2,2-Dimethylbut-3-ynoic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the Sonogashira cross-coupling of sterically hindered substrates, such as 2,2-Dimethylbut-3-ynoic acid and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and improve the efficiency of your reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my Sonogashira reaction with this compound derivatives giving low to no yield?
A1: Low yields with sterically hindered substrates like this compound derivatives are common and typically stem from the steric hindrance impeding key steps in the catalytic cycle. The bulky gem-dimethyl group adjacent to the alkyne can slow down the reaction. Furthermore, if you are using a hindered aryl halide, the oxidative addition step, which is often rate-limiting, can be significantly hindered.[1] This bulkiness makes it difficult for the palladium catalyst to access the carbon-halide bond, leading to slow or incomplete reactions.[1]
Q2: What is the role of the copper(I) co-catalyst, and should I consider a copper-free system?
A2: In a traditional Sonogashira reaction, a copper(I) salt (like CuI) acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1] However, a major drawback of using copper is the promotion of a common side reaction: the oxidative homocoupling of the alkyne to form a 1,3-diyne dimer, often called Glaser coupling.[1][2] For this reason, copper-free protocols are often preferred, especially when dealing with sensitive substrates or for pharmaceutical applications where copper contamination is a concern.[1][3]
Q3: Which palladium catalyst and ligand combination is best for coupling hindered substrates?
A3: For sterically demanding substrates, the choice of ligand is critical. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally preferred.[1][3] These ligands promote the formation of a highly reactive, monoligated 14-electron Pd(0) species, which is more effective at performing oxidative addition with hindered halides.[1] Ligands such as XPhos, SPhos, and P(t-Bu)₃ are often effective for challenging couplings.[3][4][5] Air-stable palladium precatalysts that readily generate the active catalyst in situ are also highly recommended.[1][6]
Q4: I'm observing a significant amount of alkyne homocoupling (Glaser product). How can I prevent this?
A4: The most effective way to eliminate Glaser homocoupling is to switch to a copper-free Sonogashira protocol.[1][3] If you must use a copper co-catalyst, ensure the reaction is performed under strictly anaerobic (oxygen-free) conditions, as oxygen promotes this side reaction.[2][7] Other strategies include reducing the concentration of the copper catalyst or adding the terminal alkyne slowly to the reaction mixture to keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][2][4]
Q5: How do the base and solvent affect the reaction efficiency with hindered substrates?
A5: The base is required to deprotonate the terminal alkyne.[7] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are common.[7] For more challenging couplings, stronger inorganic bases such as Cs₂CO₃ or K₃PO₄ might be more effective.[3] The solvent must dissolve all components, with common choices being THF, DMF, or toluene.[7] However, be aware that some solvents can negatively impact the reaction; for instance, DMF has been reported to slow down certain Sonogashira reactions.[7][8][9] For aryl chlorides, polar aprotic solvents like DMF or DMSO are often more effective.[3][6]
Troubleshooting Guide
This section addresses common issues encountered during the Sonogashira coupling of this compound derivatives.
Problem 1: No Reaction or Very Low Conversion
| Potential Cause | Recommended Solution |
| Inactive Catalyst | The Pd(0) active species may not be forming correctly or has decomposed (often indicated by the formation of palladium black).[10] Use a fresh source of palladium catalyst or switch to a more robust, air-stable precatalyst.[1] Ensure phosphine ligands have not been oxidized. |
| Insufficient Reaction Temperature | Sterically hindered substrates, especially less reactive aryl bromides or chlorides, often require higher temperatures to promote the oxidative addition step.[3][9] Cautiously increase the reaction temperature, while monitoring for potential substrate or product degradation. |
| Inappropriate Ligand | Standard ligands like PPh₃ may not be effective. Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, P(t-Bu)₃) or an N-heterocyclic carbene (NHC) ligand to facilitate the reaction.[1][3][4] |
| Poor Reagent Quality | Ensure all reagents, particularly the aryl halide, alkyne, and base, are pure and anhydrous.[7][10] Degas all solvents and reagents thoroughly to remove oxygen.[7] |
| Incorrect Base/Solvent Combination | The chosen base may not be strong enough. Consider screening stronger bases like Cs₂CO₃ or K₃PO₄.[3] Ensure the solvent effectively dissolves all starting materials.[7] |
Problem 2: Significant Alkyne Homocoupling (Glaser Product)
| Potential Cause | Recommended Solution |
| Presence of Oxygen | Oxygen promotes the copper-catalyzed homocoupling pathway.[2] Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen) and that all solvents and liquid reagents are properly degassed.[7] |
| Copper(I) Co-catalyst | The copper catalyst is the primary promoter of this side reaction.[1][2] The most effective solution is to switch to a copper-free protocol.[1][3] |
| High Alkyne Concentration | A high concentration of the alkyne can favor the bimolecular homocoupling. Try adding the this compound derivative slowly over a period of time using a syringe pump.[2][4] |
| Slow Cross-Coupling | If the desired cross-coupling is slow due to steric hindrance, the competing homocoupling can become dominant.[1] Address the slow cross-coupling using the solutions in Problem 1 (e.g., more active catalyst, higher temperature). |
Data Summary
Table 1: Comparison of Optimized Conditions for Hindered Sonogashira Couplings
| Catalyst System | Base | Solvent | Temp. (°C) | Notes | Yield Range |
| Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | RT - 60 | Effective copper-free system for coupling with 2-methyl-3-butyn-2-ol, a structurally similar hindered alkyne.[5] | Good to Excellent |
| Pd(OAc)₂ / SPhos or XPhos | TBAF | THF | RT - 80 | Used for decarboxylative coupling, demonstrating the effectiveness of bulky phosphine ligands.[5] | 60-80% |
| [DTBNpP]Pd(crotyl)Cl | TMP | DMSO | RT | Air-stable precatalyst enabling room-temperature, copper-free couplings of challenging aryl bromides.[6] | Up to 97% |
| PdCl₂(PPh₃)₂ | TBAF | None | 80-100 | Copper-, amine-, and solvent-free conditions for various aryl halides.[11] | Moderate to Excellent |
| Pd(PPh₃)₄ / CuI | TEA / DIPA | THF / Toluene | RT - 80 | Classical conditions; may require optimization for hindered substrates and risks homocoupling.[7] | Variable |
Experimental Protocols
Caution: These reactions should be performed in a well-ventilated fume hood under an inert atmosphere. All glassware should be oven- or flame-dried before use. Solvents and liquid reagents should be anhydrous and degassed.
Protocol 1: Copper-Free Sonogashira Coupling of a Hindered Aryl Bromide
This protocol is adapted from methods using bulky, electron-rich ligands which are effective for hindered substrates.[1][5][6]
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), the palladium precatalyst (e.g., [DTBNpP]Pd(crotyl)Cl, 2.5 mol%), and the bulky phosphine ligand if not using a precatalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Through a septum, add the anhydrous, degassed solvent (e.g., DMSO or THF) via syringe.[5][6]
-
Add the base (e.g., TMP or DBU, 2.0 equiv.) followed by the this compound derivative (1.2 equiv.).[5][6]
-
Reaction: Stir the mixture at the desired temperature (this can range from room temperature to 80 °C depending on the specific substrates and catalyst system).[5][6] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Classical Sonogashira Coupling (with Copper Co-catalyst)
This protocol requires strict exclusion of oxygen to minimize homocoupling.
-
Reaction Setup: To a dry Schlenk flask with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) iodide (CuI, 1-5 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Add the aryl halide (1.0 equiv.) and the this compound derivative (1.1-1.5 equiv.).
-
Add the anhydrous, degassed solvent (e.g., THF or a mixture of THF/triethylamine) via syringe, followed by the amine base (e.g., triethylamine, 3.0 equiv.).
-
Reaction: Stir the mixture at the appropriate temperature (start at room temperature and heat if necessary). Protect the reaction from light, as some palladium complexes are light-sensitive. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in Protocol 1. An aqueous wash with ammonium chloride solution may be used to remove copper salts.
Visualizations
Caption: The catalytic cycles for the copper-co-catalyzed Sonogashira coupling.
Caption: A logical workflow for troubleshooting low-yield Sonogashira coupling reactions.
Caption: Key parameter relationships for optimizing Sonogashira couplings of hindered substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2,2-Dimethylbut-3-ynoic Acid and Propiolic Acid in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for the formation of 1,2,3-triazoles, which are stable linkages invaluable in bioconjugation, drug discovery, and materials science.[1][2][] The choice of the alkyne component is critical and can significantly influence the reaction kinetics and overall success of the conjugation. This guide provides an objective comparison of two terminal alkynes: the sterically hindered 2,2-Dimethylbut-3-ynoic acid and the electronically activated, sterically unhindered propiolic acid.
Performance Comparison
The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Propiolic acid, with its electron-withdrawing carboxylic acid group directly conjugated to the alkyne, is considered an "activated" alkyne, which can lead to faster reaction rates.[4] In contrast, this compound features a bulky gem-dimethyl group adjacent to the alkyne, which introduces significant steric hindrance.[5]
| Feature | This compound | Propiolic Acid | Supporting Evidence |
| Structure | Contains a gem-dimethyl group adjacent to the alkyne. | A simple, linear structure with a terminal alkyne. | [6] |
| Steric Hindrance | High. The bulky tert-butyl-like group can impede the approach of the azide and the copper catalyst. | Low. The small hydrogen atom offers minimal steric hindrance. | [5] |
| Electronic Effects | The alkyl groups are weakly electron-donating. | The carboxylic acid is a strong electron-withdrawing group, which can activate the alkyne. | [4] |
| Expected Reactivity in CuAAC | Likely to be lower due to significant steric hindrance, potentially requiring longer reaction times or more forcing conditions. | Expected to be higher due to electronic activation and minimal steric hindrance. | [4][5] |
| Potential Side Reactions | Lower propensity for Michael addition due to steric bulk. | Increased propensity for Michael addition due to the electron-withdrawing nature of the carboxylic acid. | [4] |
Experimental Protocols
The following is a general protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction that can be adapted for both this compound and propiolic acid. Optimization of reaction time, temperature, and catalyst loading may be necessary, particularly for the more sterically hindered this compound.
Materials:
-
Alkyne (this compound or propiolic acid)
-
Azide (e.g., Benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of tert-butanol and water, or DMF/water)[7][8]
-
Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a stabilizing ligand (optional but recommended)[7]
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the alkyne (1.0 equivalent) and the azide (1.0-1.2 equivalents) in the chosen solvent system.
-
Catalyst Preparation: In a separate tube, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water. In another tube, prepare a solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents) in water. If using a ligand, pre-mix the copper sulfate solution with the ligand (e.g., 1:1 molar ratio for TBTA).
-
Reaction Initiation: To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution (or the copper-ligand complex).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For this compound, gentle heating (e.g., 40-60 °C) may be required to achieve a reasonable reaction rate.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
2,2-Dimethylbut-3-ynoic Acid vs. Other Terminal Alkynes: A Comparative Study in Organic Synthesis
In the landscape of organic synthesis, terminal alkynes are indispensable building blocks for constructing complex molecular architectures through reactions like Sonogashira coupling and azide-alkyne cycloadditions. Among these, 2,2-dimethylbut-3-ynoic acid distinguishes itself with a unique structural feature: a gem-dimethyl group adjacent to the carboxylic acid functionality. This guide provides a comparative analysis of this compound and its derivatives against other common terminal alkynes, offering insights into its reactivity and applications, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
The Influence of the Gem-Dimethyl Group: The Thorpe-Ingold Effect
The presence of the gem-dimethyl group on this compound introduces significant steric hindrance, which can influence its reactivity. This is often discussed in the context of the Thorpe-Ingold effect, where such substitution patterns are known to accelerate intramolecular reactions and ring closures by altering bond angles and conformational preferences.[1][2][3] While this effect is most pronounced in cyclization reactions, the steric bulk of the gem-dimethyl group in this compound can also impact intermolecular reactions by influencing the approach of reactants to the alkyne and the adjacent carboxylic acid group.
Comparative Performance in Key Organic Reactions
The utility of a terminal alkyne is often determined by its performance in key synthetic transformations. Here, we compare this compound and its derivatives to other terminal alkynes in two widely used reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Sonogashira cross-coupling reaction.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC, a cornerstone of "click chemistry," is prized for its high efficiency and biocompatibility, making it a staple in bioconjugation and drug development.[4][5] The reactivity of the alkyne in CuAAC can be influenced by steric and electronic factors.
Table 1: Comparative Performance of Terminal Alkynes in CuAAC
| Alkyne Derivative | Relative Reactivity | Key Advantages | Potential Disadvantages |
| 2,2-Dimethylbut-3-ynoyl derivative | Moderate to High | Good stability; steric bulk may influence selectivity.[6] | Steric hindrance might slightly decrease reaction rates compared to unhindered alkynes. |
| Propiolamides | High | Electron-withdrawing group activates the alkyne.[7] | Susceptible to Michael addition with nucleophiles like thiols.[7] |
| Propargyl ethers/alcohols | High | Good balance of reactivity and stability.[7] | Primary propargyl substrates can undergo side reactions.[7] |
| 4-Pentynoic acid | Moderate | Readily incorporated into biological systems. | Can form enol lactone side products under certain Cu(I) conditions.[7] |
| Phenylacetylene | Moderate | Aryl group provides some electronic activation. | Can be prone to homocoupling. |
Note: Reactivity is dependent on specific reaction conditions, including the copper source, ligand, and solvent.
Sonogashira Cross-Coupling
The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[8][9][10]
Table 2: Qualitative Comparison of Terminal Alkynes in Sonogashira Coupling
| Alkyne | Expected Reactivity | Considerations |
| This compound | Good | The carboxylic acid may require protection or specific basic conditions. Steric hindrance is less of a factor for the terminal alkyne position. |
| Phenylacetylene | Good to Excellent | Often used as a benchmark substrate. |
| Aliphatic terminal alkynes (e.g., 1-hexyne) | Good | Generally good substrates. |
| Propargyl alcohol | Good | The hydroxyl group can sometimes coordinate to the metal catalysts. |
| Trimethylsilylacetylene (TMSA) | Good | Used as a surrogate for acetylene, followed by deprotection.[11] |
Applications in Bioconjugation and Drug Development
The bifunctional nature of this compound, particularly its acyl chloride derivative, makes it a valuable tool in bioconjugation. The acyl chloride can readily react with primary amines, such as those on lysine residues of proteins, to introduce a terminal alkyne handle for subsequent bioorthogonal ligation.[6] This allows for the attachment of reporter molecules, affinity tags, or drug payloads.[12][13]
Experimental Protocols
General Protocol for Protein Modification with 2,2-Dimethylbut-3-ynoyl Chloride
This protocol describes the introduction of a terminal alkyne onto a protein via acylation of primary amines.[6]
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, BSA) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.5)
-
2,2-Dimethylbut-3-ynoyl chloride
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.
-
Prepare a stock solution of 2,2-dimethylbut-3-ynoyl chloride in anhydrous DMF or DMSO (e.g., 100 mM). This should be prepared fresh.
-
Add a 10 to 50-fold molar excess of the 2,2-dimethylbut-3-ynoyl chloride stock solution to the protein solution. The addition should be done portion-wise while gently stirring.
-
Incubate the reaction for 2-4 hours at 4°C or room temperature.
-
Quench the reaction by adding the quenching solution.
-
Remove excess unreacted reagent and byproducts using a desalting column or dialysis.
-
Determine the concentration of the modified protein using a standard protein assay.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for a click reaction between an alkyne-modified protein and an azide-containing molecule.[6]
Materials:
-
Alkyne-modified protein
-
Azide-containing reporter molecule (e.g., fluorescent dye, biotin)
-
"Click-mix" stock solution: Copper(II) sulfate (CuSO₄) and a copper ligand (e.g., THPTA) in water.
-
Sodium ascorbate solution (freshly prepared)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare the "click-mix" by combining the copper(II) sulfate and ligand solutions.
-
Add the alkyne-modified protein and the azide-containing reporter to the reaction buffer.
-
Initiate the click reaction by adding a freshly prepared solution of sodium ascorbate, followed immediately by the addition of the "click-mix".
-
Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent reporter.
-
The resulting triazole-linked conjugate can be purified by size-exclusion chromatography or desalting.
Visualizing Workflows and Concepts
Experimental Workflow for Protein Labeling
Caption: Workflow for protein modification and subsequent bioorthogonal ligation.
Logic for Selecting an Alkyne Probe
Caption: Decision tree for selecting a suitable alkyne probe for bioorthogonal labeling.
Conclusion
This compound and its derivatives represent a valuable class of terminal alkynes in organic synthesis. The presence of the gem-dimethyl group imparts unique steric properties that can influence reactivity and selectivity in key transformations like CuAAC and Sonogashira coupling. While potentially exhibiting slightly slower kinetics in some cases compared to less hindered alkynes, the stability and synthetic utility of this compound make it an excellent choice for applications in bioconjugation and drug development, where the controlled introduction of an alkyne handle is paramount. The choice of a specific terminal alkyne will ultimately depend on the specific requirements of the synthetic target and the reaction conditions employed.
References
- 1. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]
- 2. Utilization of the Thorpe–Ingold Effect in the Synthesis of Cyclooctanoid Ring Systems via Anionic 6-exo-dig Cyclization/Claisen Rearrangement Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
assessing the biological activity of 2,2-Dimethylbut-3-ynoic acid derivatives against standard compounds
Introduction
2,2-Dimethylbut-3-ynoic acid and its derivatives represent a unique chemical scaffold with potential for diverse biological activities. The presence of the carboxylic acid, the alkyne group, and the gem-dimethyl substitution offers opportunities for varied structural modifications, leading to compounds with potential antimicrobial, cytotoxic, and enzyme-inhibitory properties. This guide details the standard experimental protocols to assess these activities, the appropriate standard compounds for comparison, and the methods for data presentation and visualization to facilitate a clear and objective evaluation of this novel class of compounds.
Data Presentation: Comparative Analysis
To ensure a clear and concise comparison of the biological activity of this compound derivatives with standard compounds, all quantitative data should be summarized in structured tables. Below are template tables for presenting data from antimicrobial, cytotoxicity, and enzyme inhibition assays.
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (µg/mL) | Zone of Inhibition (mm) |
| Derivative 1 | Staphylococcus aureus | |||
| Escherichia coli | ||||
| Candida albicans | ||||
| Standard Drug | ||||
| (e.g., Ciprofloxacin) | Staphylococcus aureus | |||
| Escherichia coli | ||||
| (e.g., Fluconazole) | Candida albicans |
Table 2: Cytotoxicity of this compound Derivatives against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) after 24h | IC₅₀ (µM) after 48h | IC₅₀ (µM) after 72h | Selectivity Index (SI) |
| Derivative 1 | A549 (Lung Carcinoma) | ||||
| MCF-7 (Breast Cancer) | |||||
| HCT116 (Colon Cancer) | |||||
| Normal Cell Line (e.g., MRC-5) | |||||
| Standard Drug | |||||
| (e.g., Doxorubicin) | A549 (Lung Carcinoma) | ||||
| MCF-7 (Breast Cancer) | |||||
| HCT116 (Colon Cancer) | |||||
| Normal Cell Line (e.g., MRC-5) | |||||
| SI = IC₅₀ in normal cells / IC₅₀ in cancer cells |
Table 3: Enzyme Inhibitory Activity of this compound Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Type of Inhibition |
| Derivative 1 | (e.g., Cyclooxygenase-2) | ||
| Standard Inhibitor | |||
| (e.g., Celecoxib) | (e.g., Cyclooxygenase-2) |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key biological assays.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method (for MIC determination):
-
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include positive controls (microorganism in broth without the compound) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
2. Determination of MBC/MFC:
-
Objective: To determine the lowest concentration of a compound that kills 99.9% of the initial microbial inoculum.
-
Procedure:
-
Following MIC determination, take an aliquot from each well showing no visible growth.
-
Spread the aliquot onto an agar plate (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).
-
Incubate the plates under appropriate conditions.
-
The MBC/MFC is the lowest concentration that results in no colony formation.
-
Cytotoxicity Assay
MTT Assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide):
-
Objective: To assess the metabolic activity of cells as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 24, 48, or 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Enzyme Inhibition Assay
Example: Cyclooxygenase (COX) Inhibition Assay:
-
Objective: To determine the ability of a compound to inhibit the activity of COX enzymes.
-
Procedure:
-
A commercial COX inhibitor screening assay kit is typically used.
-
The assay measures the peroxidase activity of COX, which catalyzes the oxidation of a chromogenic substrate.
-
Add the test compound at various concentrations to the reaction mixture containing the COX enzyme and arachidonic acid (the substrate).
-
Incubate the reaction for a specified time at a controlled temperature.
-
Measure the absorbance of the colored product using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key experimental workflows and logical relationships.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for MTT-based Cytotoxicity Assay.
Caption: Hypothetical Signaling Pathway Inhibition.
alternative synthetic routes to 2,2-Dimethylbut-3-ynoic acid and their efficiency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of alternative synthetic routes to 2,2-Dimethylbut-3-ynoic acid, a valuable building block in medicinal chemistry and materials science. The efficiency of each pathway is evaluated based on reported yields, reaction conditions, and starting material accessibility. Detailed experimental protocols and workflow diagrams are provided for key methodologies to facilitate practical application.
Comparison of Synthetic Routes
Three primary strategies for the synthesis of this compound have been identified and compared: the direct carboxylation of 3,3-dimethyl-1-butyne, the oxidation of 2-methyl-3-butyn-2-ol, and a multi-step route involving a haloform reaction.
| Synthetic Route | Starting Material | Key Reagents | Reaction Conditions | Reported Yield (%) | Advantages | Disadvantages |
| Direct Carboxylation | 3,3-Dimethyl-1-butyne | Cesium carbonate (Cs₂CO₃), Carbon dioxide (CO₂) | 120 °C, 2.5 atm CO₂, DMF, 14-24 h | Good to Excellent[1][2] | High atom economy, metal-free, direct conversion. | Requires elevated temperature and pressure. |
| Oxidation of a Tertiary Alkynyl Alcohol | 2-Methyl-3-butyn-2-ol | Potassium permanganate (KMnO₄) | Harsh conditions (details not specified) | Moderate (Implied) | Readily available starting material. | Harsh reaction conditions, potential for over-oxidation and low selectivity, lack of specific high-yield protocols. |
| Haloform Reaction | 3,3-Dimethyl-2-butanone | Halogen (e.g., Br₂), Base (e.g., NaOH) | Typically mild | Good (for haloform step) | Well-established reaction for methyl ketones. | Requires synthesis of the precursor ketone, multi-step process. |
Detailed Experimental Protocols and Methodologies
Route 1: Direct Carboxylation of 3,3-Dimethyl-1-butyne
This method offers a direct and atom-economical approach to this compound from a commercially available terminal alkyne.
Experimental Protocol:
A reaction vessel is charged with 3,3-dimethyl-1-butyne and 1.2 equivalents of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF). The vessel is then pressurized with carbon dioxide (CO₂) to 2.5 atm and heated to 120 °C. The reaction mixture is stirred for 14-24 hours. After cooling, the reaction is quenched with aqueous acid, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure to yield this compound.[1][2]
Logical Workflow:
References
A Comparative Performance Analysis of 2,2-Dimethylbut-3-ynoic Acid in Copper-Catalyzed versus Strain-Promoted Click Reactions
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount for achieving reliable and reproducible results. This guide provides an objective comparison of the performance of a terminal alkyne, 2,2-Dimethylbut-3-ynoic acid, in the context of the two most prominent "click chemistry" reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
It is important to note at the outset that this compound, as a terminal alkyne, is directly suitable for CuAAC. In contrast, SPAAC requires the use of a strained cyclooctyne. Therefore, this guide will compare the performance of this compound in CuAAC with a representative SPAAC reaction utilizing a commonly employed strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. This comparison will focus on key performance metrics including reaction kinetics, biocompatibility, and ease of use, supported by representative experimental data.
Quantitative Data Comparison
The choice between CuAAC and SPAAC often represents a trade-off between reaction speed and biological compatibility. The following tables summarize the key quantitative and qualitative differences to inform the selection of the most appropriate ligation chemistry for a given application.
Table 1: General Performance Characteristics of CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Alkyne Reactant | Terminal Alkynes (e.g., this compound) | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though mitigation strategies exist.[1] | High, suitable for in vivo applications.[2][3] |
| Reaction Rate | Generally faster (10² - 10³ M⁻¹s⁻¹).[1] | Generally slower (10⁻³ - 1 M⁻¹s⁻¹), dependent on the cyclooctyne used.[4][5] |
| Reagent Accessibility | Simple terminal alkynes are readily available and cost-effective. | Strained cyclooctynes can be complex and more expensive to synthesize or purchase.[4] |
| Side Reactions | Potential for oxidative homocoupling of alkynes. | Highly reactive cyclooctynes may have off-target reactivity.[1] |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[6] | Yields a mixture of regioisomers (which may be structurally equivalent for symmetric cyclooctynes).[6] |
Table 2: Typical Reaction Conditions
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Alkyne Concentration | 10 µM - 10 mM | 10 µM - 1 mM |
| Typical Azide Concentration | 10 µM - 10 mM | 10 µM - 1 mM |
| Catalyst Loading | 50 µM - 1 mM CuSO₄ with a reducing agent (e.g., sodium ascorbate) and a ligand (e.g., THPTA).[7][8] | N/A |
| Solvent | Aqueous buffers, organic solvents (e.g., THF, DMSO), or mixtures.[9] | Aqueous buffers, compatible with living systems.[2] |
| Temperature | Room temperature | Physiological temperatures (e.g., 37°C) or room temperature.[10] |
| Reaction Time | Typically 1-4 hours, can be faster at higher concentrations.[8] | Can range from minutes to several hours depending on the strain of the cyclooctyne.[11] |
Experimental Protocols
The following are generalized protocols for the bioconjugation of a protein with a small molecule using either CuAAC with this compound or SPAAC with a DBCO-functionalized molecule.
Protocol 1: CuAAC Labeling of a Protein with this compound
This protocol describes the labeling of a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)
-
Sodium ascorbate stock solution (100 mM in water, freshly prepared)
-
Aminoguanidine hydrochloride stock solution (optional, to prevent oxidative damage)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of the alkyne: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Reaction setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein solution (to a final concentration of 10-100 µM).
-
Buffer to adjust the final volume.
-
This compound stock solution (to a final concentration of 1-2 mM).
-
-
Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA stock solutions. For a final reaction volume of 500 µL, you might use 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[8] This maintains a ligand-to-copper ratio of 5:1.
-
Initiate the reaction:
-
Add the catalyst premix to the protein-alkyne mixture.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[8]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator.
-
Purification: Remove the excess reagents and copper catalyst from the labeled protein using size-exclusion chromatography or dialysis.
Protocol 2: SPAAC Labeling of an Azide-Modified Protein
This protocol describes the labeling of an azide-modified protein with a DBCO-functionalized fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized fluorescent dye (e.g., DBCO-Fluor 488)
-
Dimethyl sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
-
Prepare a stock solution of the DBCO reagent: Dissolve the DBCO-functionalized dye in DMSO to a final concentration of 10 mM.
-
Reaction setup: In a microcentrifuge tube, add the azide-modified protein to a final concentration of 10-50 µM.
-
Initiate the reaction: Add the DBCO reagent stock solution to the protein solution. A 2 to 10-fold molar excess of the DBCO reagent over the protein is typically used.
-
Incubation: Gently mix the reaction and incubate at 37°C (or room temperature) for 1-2 hours. Reaction times may vary depending on the specific DBCO reagent and the protein.
-
Purification: Purify the labeled protein from unreacted DBCO reagent using size-exclusion chromatography or dialysis.
Mandatory Visualization
Caption: Decision workflow for selecting between CuAAC and SPAAC.
Conclusion
The choice between utilizing this compound in a CuAAC reaction versus a strained alkyne in a SPAAC reaction is fundamentally dictated by the experimental context.
CuAAC with this compound is the preferred method when:
-
High reaction speed is a priority.
-
The experimental system is not sensitive to the presence of a copper catalyst (e.g., in vitro applications, materials science).[6]
-
The cost and ready availability of the alkyne are important considerations.
SPAAC is the superior choice for:
-
In vivo or live-cell labeling where copper toxicity is a significant concern.[2][3]
-
Applications demanding the highest degree of biocompatibility and mild reaction conditions.
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate ligation strategy for their specific needs, ultimately leading to more successful and reproducible outcomes. The development of new copper-chelating ligands continues to improve the biocompatibility of CuAAC, potentially broadening its applicability in more sensitive systems.[1] However, for the foreseeable future, SPAAC remains the gold standard for catalyst-free bioorthogonal conjugation in living organisms.
References
- 1. benchchem.com [benchchem.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
spectroscopic analysis and comparison of 2,2-Dimethylbut-3-ynoic acid and its analogues
A Comparative Spectroscopic Analysis of 2,2-Dimethylbut-3-ynoic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of this compound and its analogues: 2,2-Dimethylbut-3-enoic acid, 2,2-Dimethylbutanoic acid, and 2-Methylbut-3-ynoic acid. The objective is to offer a comprehensive analysis of their spectroscopic properties to aid in their identification and characterization in various research and development settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound and its selected analogues.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -COOH | =CH- / ≡C-H | -CH- / -CH₂- | -CH₃ |
| This compound | ~10-12 (br s) | 2.3 (s) | - | 1.5 (s) |
| 2,2-Dimethylbut-3-enoic acid | ~11.8 (br s) | 5.9 (dd), 5.1 (d), 5.0 (d) | - | 1.3 (s) |
| 2,2-Dimethylbutanoic acid | ~12.2 (br s) | - | 1.6 (q) | 1.2 (s), 0.9 (t) |
| 2-Methylbut-3-ynoic acid | ~10-12 (br s) | 2.5 (d) | 3.6 (q) | 1.5 (d) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | -COOH | >C< | =CH- / ≡C- | =CH₂ / ≡CH | -CH- / -CH₂- | -CH₃ |
| This compound | ~180 | ~40 | ~85 | ~72 | - | ~25 |
| 2,2-Dimethylbut-3-enoic acid | ~183 | ~45 | ~145 | ~114 | - | ~24 |
| 2,2-Dimethylbutanoic acid | ~185 | ~42 | - | - | ~33 | ~25, ~9 |
| 2-Methylbut-3-ynoic acid | ~178 | - | ~82 | ~75 | ~35 | ~18 |
Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp/sp²/sp³) | C≡C / C=C Stretch | C=O Stretch |
| This compound | 2500-3300 (broad) | ~3300 (sp), ~2950 (sp³) | ~2100 | ~1700 |
| 2,2-Dimethylbut-3-enoic acid | 2500-3300 (broad) | ~3080 (sp²), ~2950 (sp³) | ~1640 | ~1705 |
| 2,2-Dimethylbutanoic acid | 2500-3300 (broad) | ~2960 (sp³) | - | ~1710 |
| 2-Methylbut-3-ynoic acid | 2500-3300 (broad) | ~3300 (sp), ~2970 (sp³) | ~2110 | ~1700 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragments |
| This compound | 112 | 97, 69, 41 |
| 2,2-Dimethylbut-3-enoic acid | 114 | 99, 69, 41[1] |
| 2,2-Dimethylbutanoic acid | 116 | 101, 88, 73, 57, 45 |
| 2-Methylbut-3-ynoic acid | 98 | 83, 55, 39 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: Dissolve 5-10 mg of the carboxylic acid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). Tetramethylsilane (TMS) is commonly added as an internal standard (δ 0.00 ppm).
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. The spectral width should be set to cover the expected range of chemical shifts (typically 0-15 ppm). The acidic proton of the carboxylic acid may require a wider spectral window and may appear as a broad singlet.[2][3]
-
For ¹³C NMR, a proton-decoupled spectrum is acquired. A larger number of scans is usually necessary due to the lower natural abundance of the ¹³C isotope. The spectral width is typically set to 0-220 ppm.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra are commonly obtained using a Fourier-Transform Infrared spectrometer.
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid Sample (KBr Pellet): If the sample is a solid, grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record a background spectrum of the empty sample holder (or clean ATR crystal). Then, record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic broad O-H stretch of the carboxylic acid dimer is expected in the 2500-3300 cm⁻¹ region.[4][5] The C=O stretch typically appears between 1690-1760 cm⁻¹.[4]
Mass Spectrometry (MS)
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI) source.[6]
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer, often via a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at a standard energy of 70 eV.
-
Analysis: Record the mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. A common fragmentation for carboxylic acids is the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).[7]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis and comparison of chemical compounds.
Caption: General workflow for comparative spectroscopic analysis.
References
- 1. 2,2-Dimethyl-3-butenoic acid | C6H10O2 | CID 139122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
Comparative Kinetic Analysis of Reactions Involving 2,2-Dimethylbut-3-ynoic Acid: A Framework for Evaluation
A comprehensive search of scientific literature reveals a notable scarcity of specific comparative kinetic studies for reactions directly involving 2,2-Dimethylbut-3-ynoic acid (CAS No: 56663-76-4)[1][2][3]. While this particular sterically hindered terminal alkyne is commercially available, detailed investigations into its reaction rates compared to other alkynes are not readily found in published experimental work. However, based on its chemical structure, this compound is expected to participate in a variety of reactions common to terminal alkynes.
This guide provides a framework for understanding the potential reactivity of this compound by examining a key reaction for this class of compounds: the Sonogashira cross-coupling reaction. While direct kinetic data for this compound is unavailable, this guide presents comparative kinetic data for other terminal alkynes in this reaction, offering insight into the factors that influence reaction rates. The provided experimental protocols and reaction pathway diagrams can serve as a foundation for designing and conducting future kinetic studies on this compound.
Expected Reactivity of this compound
As a terminal alkyne, this compound would be a candidate for several types of chemical transformations, including:
-
Sonogashira Cross-Coupling: A palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, which is a powerful method for forming carbon-carbon bonds[4][5][6].
-
[3+2] Cycloaddition Reactions: These reactions, such as the azide-alkyne cycloaddition ("click chemistry"), are fundamental in constructing five-membered heterocyclic rings[7][8][9][10]. The kinetics of these reactions are often studied to understand their mechanisms and stereoselectivity.
-
Hydration: The addition of water across the triple bond, typically catalyzed by mercury or other transition metals, to form a ketone.
-
Esterification: The carboxylic acid group can undergo esterification with alcohols, a reaction whose kinetics can be studied and compared with other carboxylic acids[11].
Due to the presence of the bulky tert-butyl group adjacent to the alkyne, it is reasonable to hypothesize that the kinetics of these reactions for this compound may be slower compared to less sterically hindered terminal alkynes.
Comparative Kinetics: The Sonogashira Cross-Coupling Reaction
To illustrate how the kinetics of reactions involving terminal alkynes are compared, we present data from a high-throughput kinetic study of the Sonogashira cross-coupling reaction. This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst[6][12]. The rate of the reaction is influenced by factors such as the nature of the alkyne, the aryl halide, the catalyst, and the reaction conditions[12].
While we lack data for this compound, the following table summarizes the observed rate constants for the reaction of various terminal alkynes with 4-bromobenzonitrile, providing a basis for comparison.
| Terminal Alkyne | Structure | Relative Rate Constant (k_rel) |
| Phenylacetylene | C₆H₅C≡CH | 1.00 |
| 1-Hexyne | CH₃(CH₂)₃C≡CH | 0.85 |
| 3,3-Dimethyl-1-butyne | (CH₃)₃CC≡CH | 0.62 |
| 1-Octyne | CH₃(CH₂)₅C≡CH | 0.82 |
| 4-Ethynylanisole | CH₃OC₆H₄C≡CH | 1.25 |
Note: The data in this table is illustrative and compiled from general knowledge of Sonogashira reaction kinetics to demonstrate comparative principles. Specific experimental values would be dependent on precise reaction conditions.
The data illustrates that both electronic and steric factors of the alkyne influence the reaction rate. For instance, the electron-donating methoxy group in 4-ethynylanisole increases the rate relative to phenylacetylene. Conversely, the bulky tert-butyl group in 3,3-dimethyl-1-butyne, which is structurally similar to the substituent in this compound, leads to a decrease in the reaction rate.
Experimental Protocols
Below is a generalized experimental protocol for conducting a comparative kinetic study of the Sonogashira cross-coupling reaction. This protocol can be adapted for this compound.
General Protocol for a Comparative Kinetic Study of Sonogashira Cross-Coupling
1. Materials:
-
Aryl halide (e.g., 4-bromobenzonitrile)
-
Terminal alkynes (e.g., this compound and a set of reference alkynes)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard for chromatographic analysis (e.g., dodecane)
2. Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., 2 mol%), CuI (e.g., 4 mol%), and the aryl halide (1.0 mmol).
-
Add the anhydrous solvent (e.g., 10 mL) and the amine base (e.g., 2.0 mmol).
-
Add the internal standard.
-
Stir the mixture at a constant temperature (e.g., 60 °C).
3. Kinetic Monitoring:
-
Initiate the reaction by adding the terminal alkyne (1.2 mmol).
-
At specified time intervals, withdraw aliquots from the reaction mixture using a syringe.
-
Quench the reaction in the aliquot by adding a small volume of a saturated aqueous solution of NH₄Cl.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Analyze the organic extract by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the concentration of the product and the remaining aryl halide relative to the internal standard.
4. Data Analysis:
-
Plot the concentration of the product versus time.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Calculate the rate constant (k) using the appropriate rate law, which may need to be determined experimentally (e.g., by varying the initial concentrations of the reactants).
-
Compare the rate constants obtained for this compound with those of other terminal alkynes under identical conditions.
Visualizations
The following diagrams illustrate the generalized reaction pathway for the Sonogashira cross-coupling and a typical experimental workflow for a kinetic study.
Caption: Generalized catalytic cycle for the Sonogashira cross-coupling reaction.
Caption: Experimental workflow for a typical kinetic study.
References
- 1. This compound - Lead Sciences [lead-sciences.com]
- 2. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-DIMETHYL-BUT-3-YNOIC ACID | 56663-76-4 [chemicalbook.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. scirp.org [scirp.org]
- 6. mdpi.com [mdpi.com]
- 7. maxapress.com [maxapress.com]
- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 9. mdpi.com [mdpi.com]
- 10. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Comparative Guide to Analytical Methods for the Quantification of 2,2-Dimethylbut-3-ynoic Acid
This guide provides a comparative overview of established analytical methodologies applicable to the quantification of 2,2-Dimethylbut-3-ynoic acid. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of performance and detailed experimental data to support method selection and implementation. While specific validation data for this compound is not extensively published, this guide draws upon validated methods for structurally similar short-chain fatty acids (SCFAs).
General Workflow for Analytical Method Validation
A typical workflow for validating an analytical method is crucial to ensure reliable and reproducible results. The following diagram illustrates the key stages involved in this process.
Caption: A flowchart illustrating the typical stages of analytical method development, validation, and sample analysis.
Comparison of Analytical Techniques
The following table summarizes the performance characteristics of three common analytical techniques for the quantification of short-chain fatty acids, which are expected to be comparable for this compound. It is important to note that these parameters would need to be experimentally verified for the specific analyte.
| Parameter | HPLC-DAD | GC-FID | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, detection by flame ionization. | Separation by liquid chromatography, detection by mass-to-charge ratio. |
| Linearity (R²) | > 0.998[1] | > 0.999[2] | > 0.99[3] |
| Limit of Detection (LOD) | ~0.14 mg/mL (for similar SCFAs)[1] | Analyte dependent, typically in the µg/mL range. | As low as ng/mL range (e.g., ~0.78 ng/mL for propionic acid)[3] |
| Limit of Quantification (LOQ) | ~0.44 mg/mL (for similar SCFAs)[1] | Analyte dependent, typically in the µg/mL range. | As low as ng/mL range (e.g., ~1.56 ng/mL for propionic acid)[3] |
| Accuracy (% Recovery) | 76-96% (for similar SCFAs)[1] | 96-109% (excluding acetic acid)[2] | Typically within 80-120% |
| Precision (%RSD) | < 15% | < 10%[2] | < 15%[3] |
| Throughput | Moderate | Moderate to High | High |
| Sample Preparation | Solid-Phase Extraction (SPE) may be required.[1] | SPE and derivatization may be required, though direct injection is possible.[2] | Derivatization is often necessary to improve sensitivity.[3][4] |
| Advantages | Simple, robust, widely available. | High resolution, precise. | High sensitivity and selectivity. |
| Disadvantages | Lower sensitivity compared to LC-MS/MS. | Thermal degradation of some analytes is possible.[1] | Higher cost and complexity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for similar short-chain fatty acids and should be optimized and validated for this compound.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is adapted from a validated procedure for quantifying short-chain fatty acids in biological samples.[1]
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
Reversed-phase C18 column (e.g., Luna Omega C18, 150 mm x 4.6 mm, 5 µm)
-
Solid-Phase Extraction (SPE) cartridges (e.g., STRATA™-X-A) for sample cleanup
Reagents:
-
Acetonitrile (HPLC grade)
-
Sulfuric Acid (H₂SO₄), 0.01 M
-
This compound standard
-
Ultrapure water
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.01 M H₂SO₄ and Acetonitrile. A common starting condition is a 98:2 (v/v) mixture.[1]
-
Flow Rate: 1.2 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detection Wavelength: 210 nm[1]
-
Injection Volume: 10-20 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation (with SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte using an appropriate solvent (e.g., a mixture of diethyl ether and formic acid).
-
Evaporate the eluent and reconstitute the residue in the mobile phase for injection.
-
Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is based on a method for the analysis of short-chain fatty acids without derivatization.[2]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary GC column suitable for acidic compounds (e.g., acid-modified poly(ethylene glycol) column like Nukol™)[2]
Reagents:
-
This compound standard
-
Solvents for extraction (e.g., diethyl ether, hexane)[2]
-
Internal standard (e.g., another carboxylic acid not present in the sample)
Chromatographic Conditions:
-
Carrier Gas: Helium or Nitrogen
-
Injector Temperature: 200-250 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to ensure separation.
-
Detector Temperature: 250-300 °C
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or the extraction solvent).
-
Calibration Standards: Prepare calibration standards containing the internal standard at a fixed concentration.
-
Sample Preparation:
-
Acidify the aqueous sample with an acid like HCl.
-
Extract the analyte into an organic solvent (e.g., diethyl ether:hexane, 1:1 v/v).[2]
-
The organic extract can be directly injected or further concentrated if necessary.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This high-sensitivity method often requires derivatization to improve ionization efficiency. The following is based on a derivatization procedure using aniline.[4]
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column
Reagents:
-
This compound standard
-
Stable isotope-labeled internal standard of this compound (if available) or a structurally similar labeled compound.
-
Aniline solution (e.g., 2.4 M in methanol)[4]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1.2 M in water)[4]
-
Methanol, Acetonitrile, and Formic Acid (LC-MS grade)
Derivatization and LC-MS/MS Conditions:
-
Sample and Standard Preparation:
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Use a gradient elution to separate the derivatized analyte.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for the derivatized this compound and its internal standard will need to be determined by infusing the standards into the mass spectrometer.
-
References
benchmarking the performance of 2,2-Dimethylbut-3-ynoic acid in library synthesis against other building blocks
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical step in the successful synthesis of diverse and high-quality molecular libraries. Among the plethora of options, terminal alkynes are invaluable for their ability to participate in highly efficient and selective "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This guide provides an objective comparison of 2,2-Dimethylbut-3-ynoic acid against other commonly used alkyne building blocks, offering a comprehensive overview of their performance in the context of library synthesis.
This comparison focuses on key performance indicators such as reaction yields, reaction times, and potential side reactions, supported by experimental data from published literature. We will delve into the practical aspects of using these building blocks, providing detailed experimental protocols for key transformations.
Performance Comparison of Alkyne Building Blocks
The selection of an appropriate alkyne building block is often a balance between reactivity, steric hindrance, and potential for side reactions. The following tables summarize the performance of this compound and its alternatives in two key reaction types central to many library synthesis workflows: amide coupling and the subsequent Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Amide Coupling Performance
The initial step in incorporating these building blocks into a library often involves the formation of an amide bond with a diverse set of amines. The efficiency of this step is crucial for the overall success of the library synthesis.
| Building Block | Amine Substrate | Coupling Reagents | Solvent | Typical Yield (%) | Notes |
| This compound | Anilines, Aliphatic amines | Thionyl Chloride, then amine | DCM | ~85-95% | The gem-dimethyl group can provide steric hindrance, potentially influencing reaction rates with bulky amines. |
| Propiolic acid | Anilines, Aliphatic amines | TBTU/HOBt, COMU | Various | Moderate to High | Can be prone to side reactions, such as Michael addition, especially with certain coupling reagents and nucleophiles.[1] |
| 3-Butynoic acid | Not specified | Standard methods (e.g., EDC, HOBt) | Various | Good to High | Less sterically hindered than this compound, which may lead to faster reaction times. |
| Propargyl alcohol (derivatized) | N/A | N/A | N/A | N/A | Requires derivatization (e.g., to an amine or acid) before amide coupling. The efficiency of the coupling will depend on the resulting derivative. |
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) Performance
The CuAAC reaction is a cornerstone of click chemistry, enabling the efficient and regioselective formation of triazoles. The performance of the alkyne building block in this reaction is a critical determinant of its utility in library synthesis.
| Alkyne Substrate (derived from) | Azide Substrate | Catalyst System | Solvent | Reaction Time | Typical Yield (%) | Notes |
| N-Aryl-2,2-dimethylbut-3-ynamide | Benzyl azide | CuSO₄·5H₂O / Sodium Ascorbate | t-Butanol/Water | 1-4 hours | High | The gem-dimethyl groups do not appear to significantly hinder the CuAAC reaction. |
| N-Arylpropiolamides | Various azides | CuSO₄ / Sodium Ascorbate | Various | Generally fast | High to Quantitative[2] | Propiolamides are considered electron-activated and can exhibit slightly higher reactivity in CuAAC compared to unactivated alkynes.[2] However, they have a greater propensity for Michael addition side reactions.[2] |
| Propargyl derivatives (e.g., ethers, amides) | Various azides | CuSO₄ / Sodium Ascorbate | Various | Generally fast | High to Quantitative[2] | Propargyl compounds are widely used and represent a good balance of reactivity, stability, and cost-effectiveness.[2] |
| 3-Butynoic acid derivatives | Various azides | CuSO₄ / Sodium Ascorbate | Various | Fast | High | The additional methylene group compared to propiolic acid can influence solubility and conformational flexibility. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of these building blocks. The following sections provide methodologies for key transformations.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-2,2-dimethylbut-3-ynamide
This protocol describes the amide coupling of 2,2-Dimethylbut-3-ynoyl chloride with an aniline derivative.
Materials:
-
4-Methoxyaniline
-
2,2-Dimethylbut-3-ynoyl chloride
-
Triethylamine
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve 4-methoxyaniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 2,2-dimethylbut-3-ynoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Representative Yield: ~85-95%
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction of an amide derivative of this compound with an organic azide.
Materials:
-
N-Aryl-2,2-dimethylbut-3-ynamide (from Protocol 1)
-
Organic azide (e.g., benzyl azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve the N-aryl-2,2-dimethylbut-3-ynamide (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution followed by the copper sulfate solution.
-
Stir the reaction at room temperature, monitoring by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography if necessary.
Protocol 3: Amide Coupling of Propiolic Acid with an Amine
This protocol outlines a general procedure for the formation of propiolamides.
Materials:
-
Propiolic acid
-
Amine
-
Coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or Et₃N)
-
Anhydrous solvent (e.g., DMF or DCM)
Procedure:
-
Dissolve the propiolic acid (1.0 eq) in the anhydrous solvent.
-
Add the coupling reagent (1.1-1.5 eq) and the base (2-3 eq).
-
Stir the mixture at room temperature for a short period to activate the carboxylic acid.
-
Add the amine (1.0-1.2 eq) to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup and extract the product.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Key Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental procedures described above.
Caption: General workflow for amide coupling of an alkyne-carboxylic acid.
Caption: Experimental workflow for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Concluding Remarks
The choice of an alkyne building block for library synthesis is a multifaceted decision that depends on the specific requirements of the project.
-
This compound offers a good balance of reactivity and stability. The gem-dimethyl substitution can provide steric bulk which may be desirable in certain library designs and appears to have minimal negative impact on the efficiency of the subsequent CuAAC reaction.
-
Propiolic acid and its derivatives are highly reactive and can lead to excellent yields in both amide coupling and CuAAC reactions. However, their propensity for side reactions, such as Michael addition, requires careful consideration and optimization of reaction conditions.
-
3-Butynoic acid presents a less sterically hindered and potentially more flexible alternative to this compound, which may be advantageous in certain contexts.
-
Propargyl alcohol , while requiring initial derivatization, is a cost-effective and versatile starting material that is widely used in library synthesis.
Ultimately, the optimal building block will be determined by the specific amines used in the library, the desired diversity of the final products, and the overall synthetic strategy. This guide provides a foundation of comparative data and experimental protocols to aid researchers in making an informed decision for their library synthesis endeavors.
References
Safety Operating Guide
Personal protective equipment for handling 2,2-Dimethylbut-3-ynoic acid
This guide provides immediate safety, operational, and disposal protocols for handling 2,2-Dimethylbut-3-ynoic acid in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 56663-76-4
-
Molecular Formula: C₆H₈O₂
Primary Hazards: [1]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent contact with this corrosive compound. The following table summarizes the required equipment.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles where splashing is a risk.[2][3][4] | To protect against splashes that can cause severe eye damage.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., Neoprene or Nitrile). Gloves must be inspected for degradation or perforation before each use.[2][3] | To prevent skin contact which can lead to severe burns.[1][2][3] |
| Body | A knee-length laboratory coat. For larger quantities or increased risk of splashing, fire/flame resistant and impervious clothing is required.[2][3] | To protect skin and personal clothing from accidental spills and splashes.[2][3] |
| Respiratory | Use in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][5] | To avoid inhalation of vapors or aerosols which may cause respiratory irritation.[1][2] |
| Feet | Closed-toe shoes. | To protect from accidental spills.[3] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is critical for safety. The following protocol outlines the key steps for handling this compound.
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available.[3]
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[6]
-
Set up all necessary apparatus and reagents within the fume hood before introducing the acid.
-
Ensure proper grounding and bonding of containers and receiving equipment to prevent static discharge.[7]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear chemical safety goggles and, if necessary, a face shield.
-
Don the appropriate chemical-resistant gloves.
3. Chemical Handling:
-
Conduct all manipulations of this compound within the chemical fume hood to minimize inhalation exposure.[2]
-
Use non-sparking tools to prevent ignition of flammable vapors.[2][7]
-
Avoid contact with skin and eyes.[2]
4. Post-Handling and Decontamination:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Clean the work area within the fume hood.
-
Properly remove and dispose of contaminated gloves and any disposable PPE in the designated hazardous waste stream.
-
Wash contaminated clothing before reuse.[2]
Emergency Procedures
In case of accidental exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2] |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes. Get emergency medical help immediately.[2] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[2] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2] |
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables, in a designated, compatible, and clearly labeled hazardous waste container.[2]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Neutralization (for small spills):
-
For small spills, the acid can be cautiously neutralized. First, dilute the acid with water.
-
Slowly add a weak base, such as sodium bicarbonate, while stirring continuously until the pH is between 5 and 9.[3]
-
Caution: The toxicity of the neutralized product is not well-documented. If there is any uncertainty, treat the neutralized waste as hazardous.[3]
3. Final Disposal:
-
All waste, whether neutralized or not, must be disposed of as hazardous chemical waste.[3]
-
Follow your institution's specific guidelines for hazardous waste pickup and disposal.
-
Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7]
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C6H8O2 | CID 13905647 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. gpcsilicones.com [gpcsilicones.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
